Picrotoxinin
Description
This compound has been reported in Anamirta cocculus and Picrodendron baccatum with data available.
toxic component of PICROTOXIN; structure; noncompetitive antagonist of ionotropic GABA-A receptors
Structure
2D Structure
Properties
IUPAC Name |
(1R,3R,5S,8S,9R,12S,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h6-10,18H,1,4H2,2-3H3/t6-,7+,8-,9-,10-,13-,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMZUZSSNYHVCU-YKWPQBAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1[C@@H]2[C@@H]3[C@@]4([C@]([C@H]1C(=O)O2)(C[C@@H]5[C@]4(O5)C(=O)O3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074311 | |
| Record name | Picrotoxinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17617-45-7 | |
| Record name | (-)-Picrotoxinin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17617-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picrotoxinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017617457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picrotoxinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Picrotoxinin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICROTOXININ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K011NUF0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Picrotoxinin's Mechanism of Action on GABAa Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrotoxin, a non-competitive antagonist of the γ-aminobutyric acid type A (GABAa) receptor, has long been a pivotal tool in neuroscience research. Its active component, picrotoxinin, elicits a convulsant effect by inhibiting the primary mediator of rapid inhibitory neurotransmission in the central nervous system.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's interaction with GABAa receptors, focusing on quantitative data, experimental methodologies, and the intricate signaling pathways involved.
This compound acts as a non-competitive channel blocker, physically obstructing the GABAa receptor's chloride ionophore rather than competing with GABA at its binding site.[1][3] This allosteric modulation provides a unique avenue for studying the conformational changes and gating mechanisms of the receptor.[2][4] Understanding the precise nature of this interaction is crucial for the development of novel therapeutics targeting the GABAergic system.
Quantitative Analysis of this compound-GABAa Receptor Interaction
The inhibitory potency of this compound on GABAa receptors has been quantified across various receptor subunit compositions and experimental conditions. The following tables summarize key quantitative data from the literature.
| Receptor Subtype | Ligand | IC50 (μM) | Experimental System | Reference |
| α1β2γ2L | This compound | 1.15 | Recombinant HEK293 cells | [5] |
| α1β2γ2L (in the presence of EC5 GABA) | This compound | 0.14 - 0.55 | Recombinant HEK293 cells | [5] |
| α5β3γ2 | Picrotoxin | 2.2 | Recombinant HEK 293 cells (QPatch) | [6] |
| GABAρ1 | Picrotoxin | 0.6 ± 0.1 | Xenopus oocytes | [7] |
| 5-HT3A | Picrotoxin | ~30 | HEK293 cells | [8] |
| Parameter | Value | Conditions | Experimental System | Reference |
| Recovery time constant (τrec) after 50 µM PTX block | 20.2 min | 5 µM GABA (EC30) | Isolated rat Purkinje neurons | [9] |
| τrec with 1 µM Allopregnanolone | 2.4 min | 5 µM GABA (EC30) | Isolated rat Purkinje neurons | [9] |
| τrec with 0.5 µM Zolpidem | 5.6 min | 5 µM GABA (EC30) | Isolated rat Purkinje neurons | [9] |
| τrec with 20 µM GABA | 3.3 min | Isolated rat Purkinje neurons | [9] | |
| Apparent dissociation constant (KI) for the closed-channel form | 718 ± 252 μM | Rat R1β2γ2L GABAA receptor | [10] | |
| Channel-closing rate constant (kcl) in the presence of picrotoxin | Increased ~4-fold | Rat R1β2γ2L GABAA receptor | [10] | |
| Channel-opening rate constant (kop) in the presence of picrotoxin | Essentially unaffected | Rat R1β2γ2L GABAA receptor | [10] |
Core Signaling and Interaction Pathways
The interaction of this compound with the GABAa receptor is a multi-step process involving binding within the transmembrane pore and subsequent allosteric modulation of channel gating.
Caption: this compound's non-competitive antagonism of the GABAa receptor.
This compound binds to a site within the transmembrane pore of the GABAa receptor, which is distinct from the agonist binding site for GABA.[2][4] This binding event is thought to occur preferentially when the channel is in an open or agonist-bound state.[11] The presence of this compound within the pore physically obstructs the flow of chloride ions and allosterically stabilizes a closed or desensitized state of the receptor, thereby reducing the frequency of channel openings.[1][3][11]
Experimental Methodologies
The elucidation of this compound's mechanism of action has been made possible through a variety of sophisticated experimental techniques.
Electrophysiological Recordings
Whole-Cell Patch-Clamp: This technique is used to record the total ionic current passing through all GABAa receptors on a cell's membrane.
Caption: Workflow for whole-cell patch-clamp experiments.
In a typical experiment, a baseline GABA-evoked current is established. This compound is then introduced into the extracellular solution, and the resulting inhibition of the GABA current is measured.[11][12] This method allows for the determination of IC50 values and the study of the kinetics of block and unblock.[12]
Single-Channel Recording (Outside-Out Patch): This high-resolution technique allows for the observation of the opening and closing of individual GABAa receptor channels.
By isolating a small patch of membrane containing one or more GABAa receptors, researchers can directly measure the effect of this compound on single-channel conductance, open probability, and mean open time.[11] Studies using this method have shown that this compound reduces the frequency of channel openings without altering the single-channel conductance.[11]
Radioligand Binding Assays
These assays are used to study the binding of radiolabeled ligands to the GABAa receptor.
Caption: Protocol for a competitive radioligand binding assay.
By using radiolabeled picrotoxin derivatives like [3H]dihydrothis compound, it is possible to directly characterize the this compound binding site on the GABAa receptor.[4][13][14] Competition binding assays, where a constant concentration of radioligand is co-incubated with varying concentrations of unlabeled this compound or other compounds, are used to determine the binding affinity (Ki) of these compounds for the this compound site.[14]
Site-Directed Mutagenesis
This molecular biology technique is employed to identify specific amino acid residues within the GABAa receptor that are critical for this compound binding and action.
By systematically mutating residues in the transmembrane domains, particularly the second transmembrane domain (TM2) that lines the ion pore, researchers have pinpointed key threonine and valine residues that are essential for this compound sensitivity.[15][16][17] For example, mutating the threonine at the 6' position of the TM2 domain to a phenylalanine has been shown to abolish picrotoxin sensitivity.[15] These studies provide strong evidence that this compound binds within the channel pore.[15][16][17][18]
Conclusion
The mechanism of action of this compound on GABAa receptors is characterized by its non-competitive binding to a site within the ion channel pore, leading to allosteric inhibition of channel function. This is manifested as a reduction in the frequency of channel openings and a stabilization of the closed or desensitized state of the receptor. The quantitative data and experimental methodologies outlined in this guide provide a robust framework for understanding this complex interaction. Further research into the structural basis of this compound binding and its influence on receptor dynamics will continue to be invaluable for the design of novel allosteric modulators of GABAa receptors with therapeutic potential.
References
- 1. Picrotoxin - Wikipedia [en.wikipedia.org]
- 2. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sophion.com [sophion.com]
- 7. Studies on the mechanisms of action of picrotoxin, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. Factors promoting the release of picrotoxin from the trap in the GABA(A) receptor pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. On the mechanism of action of picrotoxin on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic analysis of evoked IPSCs discloses mechanism of antagonism of synaptic GABAA receptors by picrotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The this compound binding site and its relationship to the GABA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of the picrotoxin site of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stoichiometry of a pore mutation that abolishes picrotoxin-mediated antagonism of the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Xu M et al. (1995), Interaction of picrotoxin with GABAA receptor c... - Paper [echinobase.org]
- 17. Interaction of picrotoxin with GABAA receptor channel-lining residues probed in cysteine mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interaction of picrotoxin with GABAA receptor channel-lining residues probed in cysteine mutants - PMC [pmc.ncbi.nlm.nih.gov]
The Bitter Truth: A Technical Guide to the History, Discovery, and Analysis of Picrotoxinin from Anamirta cocculus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picrotoxinin, a potent neurotoxin isolated from the seeds of Anamirta cocculus, has a long and storied history, from its use as a fish poison to its role as a pivotal tool in neuroscience research. This technical guide provides an in-depth exploration of the history, discovery, and chemical characterization of this compound. It details the initial isolation of its parent compound, picrotoxin, the subsequent separation of its active and inactive components, and the elucidation of its complex molecular structure. Furthermore, this document outlines the seminal total synthesis of this compound and describes its mechanism of action as a non-competitive antagonist of the γ-aminobutyric acid (GABA-A) receptor. Quantitative data are presented in tabular format for easy reference, and key experimental methodologies are described in detail. Visual diagrams generated using the DOT language illustrate critical workflows and the compound's signaling pathway, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction: A Historical Perspective
The journey of this compound begins with the plant Anamirta cocculus, a climbing vine native to Southeast Asia and India. For centuries, indigenous populations utilized the plant's berries, known as "fishberries," for their paralytic effects on fish, making them easy to catch.[1] This potent biological activity eventually captured the attention of Western scientists.
In 1812, the French pharmacist and chemist Pierre François Guillaume Boullay was the first to isolate a crystalline substance from the seeds of Anamirta cocculus, which he named "picrotoxin" from the Greek words "picros" (bitter) and "toxikon" (poison), a nod to its intensely bitter taste and toxic properties.[2][3] It would be much later, in the late 19th century, that researchers discovered picrotoxin was not a single compound but an equimolar mixture of two distinct molecules: the biologically active This compound and the less active picrotin .[4]
The complex and highly oxygenated structure of this compound presented a significant challenge to chemists of the era. Its true molecular architecture was not fully elucidated until the mid-20th century through degradative studies and was ultimately confirmed by X-ray crystallography. The first total synthesis of this intricate molecule was a landmark achievement in organic chemistry, accomplished by E.J. Corey and H.L. Pearce in 1979.[5]
Today, this compound is primarily used as a research tool to study the GABAergic system. Its specific and potent antagonism of GABA-A receptors has been instrumental in characterizing the function of these crucial inhibitory neurotransmitter receptors in the central nervous system.[2]
Physicochemical and Pharmacological Properties of this compound
This section summarizes the key quantitative data for this compound and its parent compound, picrotoxin.
Table 1: Physicochemical Properties
| Property | This compound | Picrotoxin |
| Molecular Formula | C₁₅H₁₆O₆ | C₃₀H₃₄O₁₃ |
| Molecular Weight | 292.28 g/mol [6] | 602.59 g/mol [1] |
| Melting Point | 200-204 °C[2] | 200-204 °C[1][2] |
| Appearance | White to light yellow powder or crystals[2] | White to light yellow powder or crystals[2] |
| Specific Rotation [α]D | Not available | -29.3° (c=4, absolute ethanol, 16 °C) |
Table 2: Solubility Data
| Solvent | This compound | Picrotoxin |
| Water | Sparingly soluble | 1 g in 350 mL |
| Boiling Water | Soluble | 1 g in 5 mL |
| Ethanol (95%) | Soluble | 1 g in 13.5 mL |
| Boiling Ethanol | Readily soluble | 1 g in 3 mL |
| DMSO | Soluble | Soluble |
| Dimethylformamide (DMF) | Soluble | Soluble |
Table 3: Toxicological Data
| Parameter | Value | Species/Route |
| LD₅₀ (Picrotoxin) | 1.99 mg/kg | Rat, Intraperitoneal |
| 1.6 mg/kg | Rat, Intravenous | |
| 2.88 mg/kg | Rat, Subcutaneous | |
| 15 mg/kg | Mouse, Oral | |
| LDLo (Picrotoxin) | 0.357 mg/kg | Human, Oral |
Table 4: Pharmacological Data
| Parameter | Value | Receptor/Assay |
| IC₅₀ (Picrotoxin) | 240 nM | GABA-A Receptor |
| 1.7 µM | ³⁵S-TBPS binding to Cl⁻ channel |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the history and discovery of this compound.
Historical Isolation of Picrotoxin (Boullay, 1812) - A Reconstruction
Objective: To isolate the crystalline active principle from the seeds of Anamirta cocculus.
Materials:
-
Dried seeds of Anamirta cocculus
-
Ethanol (or another suitable alcohol)
-
Water
-
Charcoal (for decolorization)
-
Filtration apparatus (e.g., linen or paper filters)
-
Evaporation apparatus (e.g., a water bath for gentle heating)
Procedure:
-
Grinding: The dried seeds of Anamirta cocculus were finely ground to a powder to increase the surface area for extraction.
-
Extraction: The powdered seeds were then subjected to extraction with a solvent, most likely ethanol, by maceration or percolation. This process would have been repeated several times to ensure as complete an extraction as possible.
-
Filtration: The resulting alcoholic extract was filtered to remove the solid plant material.
-
Concentration: The filtrate was then concentrated by evaporation, likely over a water bath to avoid excessive heat which could degrade the active compound. This would have yielded a concentrated, crude extract.
-
Purification: The crude extract, likely colored and containing various impurities, would then be redissolved in hot water. At this stage, charcoal may have been added to the hot aqueous solution to decolorize it by adsorbing colored impurities.
-
Crystallization: The hot, decolorized aqueous solution was then filtered to remove the charcoal and any other insoluble matter. The clear filtrate was allowed to cool slowly. As the solution cooled, the solubility of picrotoxin would decrease, leading to the formation of crystals.
-
Isolation and Drying: The resulting crystals of picrotoxin were then collected by filtration and washed with a small amount of cold water to remove any remaining soluble impurities. The crystals were then dried.
Separation of this compound and Picrotin
The separation of this compound and picrotin from the picrotoxin mixture can be achieved by fractional crystallization or chromatographic methods. A general laboratory-scale procedure using column chromatography is described below.
Objective: To separate this compound and picrotin from a picrotoxin mixture.
Materials:
-
Picrotoxin
-
Silica gel (for column chromatography)
-
Solvent system (e.g., a gradient of chloroform and methanol)
-
Chromatography column
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for visualization (if applicable) or a suitable staining reagent
-
Rotary evaporator
Procedure:
-
Column Preparation: A chromatography column is packed with silica gel slurried in a non-polar solvent (e.g., chloroform).
-
Sample Loading: The picrotoxin mixture is dissolved in a minimal amount of the solvent system and carefully loaded onto the top of the silica gel column.
-
Elution: The column is then eluted with a solvent system of increasing polarity. A typical gradient might start with pure chloroform and gradually increase the percentage of methanol.
-
Fraction Collection: The eluate is collected in a series of fractions using a fraction collector.
-
Monitoring the Separation: The separation is monitored by thin-layer chromatography (TLC). Small aliquots from each fraction are spotted onto a TLC plate, which is then developed in a suitable solvent system. The separated spots of this compound and picrotin can be visualized under a UV lamp or by using a staining reagent.
-
Pooling and Concentration: Fractions containing pure this compound and pure picrotin, as determined by TLC, are pooled separately.
-
Solvent Removal: The solvent is removed from the pooled fractions using a rotary evaporator to yield the purified compounds.
Structural Elucidation by X-ray Crystallography - A General Protocol
The definitive three-dimensional structure of this compound was determined by X-ray crystallography. The following is a generalized protocol for such an experiment.
Objective: To determine the three-dimensional molecular structure of this compound using single-crystal X-ray diffraction.
Materials:
-
Purified this compound
-
A suitable solvent or solvent mixture for crystallization (e.g., ethanol, acetone, water)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
-
Microscope
-
Cryo-protectant (if necessary)
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystallization:
-
A highly purified sample of this compound is dissolved in a suitable solvent to create a supersaturated solution.
-
This solution is then used to set up crystallization trials. A common method is vapor diffusion, where a drop of the protein solution is allowed to equilibrate with a larger reservoir of a precipitant solution.
-
The crystallization plates are incubated under controlled conditions (e.g., constant temperature) to allow for the slow growth of single crystals.
-
-
Crystal Mounting:
-
Once suitable single crystals have grown, a well-formed crystal is carefully selected under a microscope.
-
The crystal is mounted on a goniometer head, often after being coated in a cryo-protectant to prevent damage from the X-ray beam.
-
-
Data Collection:
-
The mounted crystal is placed in the X-ray beam of a diffractometer.
-
The crystal is rotated in the beam, and the diffraction pattern of X-rays is recorded by a detector. A complete dataset consists of hundreds of diffraction images taken at different crystal orientations.
-
-
Data Processing:
-
The collected diffraction images are processed to determine the position and intensity of each diffraction spot.
-
This information is used to determine the unit cell dimensions and the space group of the crystal.
-
-
Structure Solution and Refinement:
-
The processed data are used to solve the "phase problem" and generate an initial electron density map of the molecule.
-
A molecular model of this compound is then built into the electron density map.
-
The model is refined against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.
-
-
Structure Validation:
-
The final refined structure is validated to ensure its quality and to check for any errors in the model.
-
Total Synthesis of (-)-Picrotoxinin (Corey and Pearce, 1979) - An Overview
The first total synthesis of (-)-picrotoxinin by E.J. Corey and H.L. Pearce in 1979 was a landmark in the field of organic synthesis. A detailed step-by-step reproduction of the entire synthesis is beyond the scope of this guide; however, a high-level overview of their strategy is presented. The synthesis commenced from the readily available chiral starting material, (-)-carvone.
Key Strategic Steps:
-
Construction of the Hydrindane Core: The synthesis began with the elaboration of (-)-carvone to construct the cis-fused hydrindane ring system that forms the core of the this compound molecule.
-
Introduction of Oxygen Functionalities: A series of stereocontrolled reactions were employed to introduce the numerous oxygen-containing functional groups at the correct positions and with the correct stereochemistry.
-
Lactone Ring Formation: A key and challenging step in the synthesis was the formation of the two γ-lactone rings present in the this compound structure.
-
Final Functional Group Manipulations: The synthesis concluded with the necessary adjustments to the functional groups to arrive at the final target molecule, (-)-picrotoxinin.
This synthesis was notable for its elegance and the high degree of stereocontrol achieved throughout the multi-step sequence.
Mechanism of Action: GABA-A Receptor Antagonism
This compound exerts its potent neurotoxic effects by acting as a non-competitive antagonist of the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron. This influx of negative charge hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory effect in the central nervous system.
This compound does not bind to the same site as GABA. Instead, it binds to a distinct site within the pore of the chloride ion channel.[2] By binding within the channel, this compound physically blocks the flow of chloride ions, even when GABA is bound to the receptor. This prevents the inhibitory action of GABA, leading to a state of neuronal hyperexcitability, which manifests as convulsions and, at higher doses, respiratory failure.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.
Caption: A simplified workflow for the isolation, separation, and structural analysis of this compound.
Caption: The signaling pathway of the GABA-A receptor and its inhibition by this compound.
Conclusion
This compound, a fascinating and complex natural product from Anamirta cocculus, has played a significant role in the advancement of both chemistry and neuroscience. From its historical isolation to its intricate total synthesis, the study of this compound has pushed the boundaries of scientific endeavor. Its well-characterized mechanism of action as a potent and specific antagonist of the GABA-A receptor continues to make it an invaluable tool for researchers seeking to understand the complexities of neurotransmission. This technical guide has provided a comprehensive overview of the history, discovery, and chemical biology of this compound, offering a valuable resource for scientists and professionals in related fields. The detailed data and protocols herein serve as a foundation for future research and development efforts that may harness the unique properties of this remarkable molecule.
References
- 1. pnas.org [pnas.org]
- 2. Picrotoxin - Wikipedia [en.wikipedia.org]
- 3. The this compound binding site and its relationship to the GABA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Picrotoxinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrotoxinin is a potent convulsant neurotoxin that has been a subject of significant interest in the fields of chemistry and pharmacology for over a century.[1][2] It is the biologically active component of picrotoxin, a natural product isolated from the berries of the Anamirta cocculus plant.[1][2] this compound's complex, highly oxidized, and stereochemically dense structure has presented a formidable challenge to synthetic chemists, making it a benchmark target for the development of new synthetic methodologies. Its primary pharmacological action as a non-competitive antagonist of the GABA-A receptor chloride channel provides a crucial tool for studying the central nervous system. This technical guide provides a comprehensive overview of the chemical structure of this compound and details the key total syntheses developed to date.
Chemical Structure of this compound
This compound ((-)-picrotoxinin) is a sesquiterpenoid of the picrotoxane family.[1] Its rigid, cage-like structure is characterized by a highly oxygenated and stereochemically complex framework.
Systematic Name (IUPAC): (1aR,2aR,3S,6R,6aS,8aS,8bR,9R)-hexahydro-2a-hydroxy-8b-methyl-9-(1-methylethenyl)-3,6-methano-8H-1,5,7-trioxacyclopenta[ij]cycloprop[a]azulene-4,8(3H)-dione
Key Structural Features:
-
Polycyclic Core: A complex, cage-like structure featuring a cis-fused hydrindane core.
-
Multiple Stereocenters: Eight contiguous stereocenters, including a quaternary carbon, contributing to its significant chirality.
-
Oxygenated Functionalities: The structure is heavily decorated with oxygen-containing functional groups, including two γ-lactones, a tertiary alcohol, and an epoxide.
The intricate three-dimensional arrangement of these features is crucial for its biological activity.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆O₆ | |
| Molecular Weight | 292.28 g/mol | |
| CAS Number | 17617-45-7 | |
| Appearance | White crystalline solid | |
| Melting Point | 203-204 °C | |
| Optical Rotation | [α]D -6.5° (c 1.0, acetone) | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.25 (s, 1H), 5.15 (s, 1H), 5.02 (s, 1H), 4.95 (d, J=3.2 Hz, 1H), 3.62 (d, J=3.2 Hz, 1H), 3.33 (d, J=12.8 Hz, 1H), 3.18 (s, 1H), 2.98 (d, J=4.8 Hz, 1H), 2.15-2.05 (m, 2H), 1.85 (s, 3H), 1.25 (s, 3H) | |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 178.9, 175.8, 141.2, 114.8, 83.5, 81.9, 79.8, 62.1, 59.8, 50.1, 46.8, 44.5, 36.2, 21.9, 15.6 |
Total Synthesis of this compound
The total synthesis of this compound has been a significant endeavor in organic chemistry, with several research groups developing unique and elegant strategies. A common feature among many of these syntheses is the use of (-)-carvone as a chiral starting material, leveraging its existing stereochemistry to build the complex core of the target molecule.[1]
The Corey Synthesis (1979)
The first total synthesis of this compound was reported by E.J. Corey and H.L. Pearce in 1979.[1][3] This landmark achievement established a foundation for future synthetic efforts.
Key Features:
-
Starting Material: (-)-Carvone.
-
Key Transformation: A one-pot cyclization to form both γ-lactone rings.[1]
Synthetic Workflow Overview:
Figure 1: High-level overview of the Corey synthesis of (-)-picrotoxinin.
Experimental Protocol: One-pot Lactonization
A solution of the seco-acid intermediate in tetrahydrofuran is treated with N,N'-carbonyldiimidazole to activate the carboxylic acid. Subsequent addition of a mild base promotes the tandem intramolecular Michael addition and lactonization to furnish the two γ-lactone rings of this compound in a single operation.
The Yamada Synthesis (1984)
Yamada and coworkers developed a distinct approach that commenced from an achiral cyclohexenone derivative.[1][4]
Key Features:
-
Starting Material: Achiral cyclohexenone.
-
Key Transformation: A novel bridgehead oxidation via enolate formation followed by oxidation of the α-carbon.[1]
The Yoshikoshi Synthesis (1989)
The Yoshikoshi group's synthesis also started from a carvone analog and featured a 31-step sequence.[1]
Key Features:
-
Starting Material: Carvone analog.
-
Key Strategy: Retention of an internal cyclic olefin to facilitate a syn-dihydroxylation, providing handles for the subsequent lactone ring closures.[1]
The Trost Synthesis (1996, 1999)
Barry Trost's group introduced a palladium-catalyzed strategy to access the picrotoxane skeleton.[1][5][6]
Key Features:
-
Key Transformation: A palladium-catalyzed Alder-ene type cycloisomerization to rapidly assemble the core structure.[1]
-
Divergent Synthesis: The strategy allowed for the synthesis of other picrotoxane natural products from a common intermediate.[1]
Reaction Scheme: Trost's Pd-catalyzed Cycloisomerization
Figure 2: Key palladium-catalyzed cycloisomerization in the Trost synthesis.
The Shenvi Synthesis (2020)
A recent and highly efficient total synthesis was reported by the Shenvi group.[7] This concise and stereocontrolled route highlights modern synthetic innovations.
Key Features:
-
Starting Material: Dimethyl carvone.[7]
-
Key Transformation: A late-stage oxidative C-C demethylation to form the final lactone ring, a novel strategy in the context of total synthesis.[1][7]
Synthetic Strategy of the Shenvi Group:
The synthesis begins with dimethyl carvone and proceeds through an aldol reaction and cyclization to form a key tricyclic intermediate. A series of carefully orchestrated oxidation steps, including an innovative Suarez fragmentation and a final oxidative C-C bond cleavage, are employed to remove a superfluous methyl group and install the requisite functionalities of this compound.[7]
Experimental Protocol: Oxidative C-C Demethylation (Shenvi Synthesis)
The late-stage intermediate, possessing an additional methyl group, is subjected to a sequence of oxidative reactions. Iodination followed by oxidation with trifluoromethyl methyl dioxirane leads to a lactol. A subsequent Suarez fragmentation and free-radical reduction followed by transesterification removes the unwanted methyl group and sets the stage for the final lactone formation.[7]
Quantitative Data from the Shenvi Synthesis:
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Aldol Reaction & Dehydration | 1. NaHMDS, MgCl₂, methyl-2-oxobutanoate, THF, -78 °C; 2. SOCl₂, Pyridine, 0 °C | 65 (over 2 steps) |
| 2 | Cyclization | KHMDS, THF, 0 °C | 90 |
| 3 | Epoxidation | m-CPBA, CH₂Cl₂, 0 °C | 85 |
| 4 | Osmylation | OsO₄ (cat.), NMO, acetone/H₂O | 75 |
| 5 | Oxidative Demethylation Sequence | 1. I₂, AgOAc, CH₂Cl₂; 2. TFDO; 3. Bu₃SnH, AIBN; 4. Pb(OAc)₄, I₂, CaCO₃ | ~20 (over 4 steps) |
| 6 | Reduction | Zn, NH₄Cl, EtOH, reflux | 80 |
Conclusion
The chemical synthesis of this compound has been a fertile ground for the development and showcase of synthetic strategy and methodology over the past four decades. From the pioneering work of Corey to the modern and efficient approach by Shenvi, each synthesis has provided valuable insights into the construction of complex molecular architectures. The detailed experimental protocols and the evolution of synthetic strategies outlined in this guide offer a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development, providing a platform for the design of novel analogs and the exploration of the pharmacology of GABA-A receptor modulators.
References
The Convulsant Properties of Picrotoxinin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the pharmacological properties of picrotoxinin, with a specific focus on its action as a convulsant. Tailored for researchers, scientists, and drug development professionals, this document details the molecular mechanisms, quantitative pharmacological data, and comprehensive experimental protocols relevant to the study of this potent GABA-A receptor antagonist.
Introduction
This compound is the active component of picrotoxin, a natural compound extracted from the plant Anamirta cocculus. It is a potent central nervous system stimulant and a widely used research tool to induce seizures in experimental models.[1] Its primary mechanism of action involves the non-competitive antagonism of γ-aminobutyric acid type A (GABA-A) receptors, the main inhibitory neurotransmitter receptors in the brain. By blocking the chloride ion channel of these receptors, this compound reduces inhibitory neurotransmission, leading to neuronal hyperexcitability and convulsive seizures.
Molecular Mechanism of Action
This compound exerts its convulsant effects by binding to a specific site within the pore of the GABA-A receptor chloride channel.[2] This binding allosterically inhibits the flow of chloride ions, even in the presence of GABA.[3] This action is distinct from competitive antagonists that bind to the GABA recognition site. The inhibition of the chloride current leads to a reduction in postsynaptic inhibition, making neurons more susceptible to depolarization and firing, which can culminate in seizure activity.[4]
The OECD has formalized an Adverse Outcome Pathway (AOP) that describes the cascade of events initiated by the binding of a chemical to the picrotoxin site of the GABA-A receptor, leading to epileptic seizures.[4] This pathway highlights the following key events:
-
Molecular Initiating Event: Binding to the picrotoxin site of the ionotropic GABA-A receptor.
-
Key Event 1: Blockage of the GABA-A receptor chloride channel.
-
Key Event 2: Decreased inward chloride conductance.
-
Key Event 3: Reduced postsynaptic inhibition.
-
Key Event 4: Increased neuronal excitability, leading to paroxysmal depolarizing shifts.
-
Adverse Outcome: Epileptic seizures.
Quantitative Pharmacological Data
The following tables summarize key quantitative data regarding the activity of this compound.
Table 1: In Vitro Potency of this compound at GABA-A Receptors
| Receptor Subunit Composition | IC50 (µM) | Cell Type/System | Reference |
| α1β2γ2L | 1.15 | Recombinant | [5] |
| α2β2γ2 | 10.3 ± 1.6 | Recombinant | [5] |
| α3β2γ2 | 5.1 ± 0.7 | Recombinant | [5] |
| α6β2γ2 | 7.2 ± 0.4 | Recombinant | [5] |
| β2γ2 | 0.5 ± 0.05 | Recombinant | [5] |
| General | ~4 | Recombinant (whole-cell patch-clamp) | [6] |
| 5-HT3A (for comparison) | ~30 | HEK293 cells | [7] |
Table 2: In Vivo Lethality of Picrotoxin(in)
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Intraperitoneal | 2 | [1] |
| General (Picrotoxin) | Oral | Fatal dose of 20 mg may cause severe poisoning symptoms. | [8] |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol details the procedure for recording GABA-activated currents in the presence of this compound using the whole-cell patch-clamp technique in cultured neurons or brain slices.
Materials and Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, and 25 mM glucose. The solution should be bubbled with 95% O2/5% CO2 to a pH of 7.4.
-
Intracellular Solution (K-Gluconate based): 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to 270-280 mOsm/L.
-
This compound Stock Solution: Prepare a stock solution in DMSO and dilute to the final desired concentration in aCSF on the day of the experiment.
-
Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ.
Procedure:
-
Preparation: Place the coverslip with cultured neurons or the brain slice in the recording chamber and perfuse with aCSF at a rate of 1.5-2 mL/min.
-
Pipette Filling: Fill the recording pipette with the intracellular solution.
-
Cell Approach: Under microscopic guidance, approach a target neuron with the recording pipette while applying positive pressure.
-
Seal Formation: Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (Giga-ohm) seal.
-
Whole-Cell Configuration: Apply brief, strong suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Recording:
-
Voltage-Clamp Mode: Clamp the cell at a holding potential of -60 to -70 mV.
-
Baseline Recording: Record baseline GABA-activated currents by applying GABA at a known concentration.
-
This compound Application: Perfuse the chamber with aCSF containing the desired concentration of this compound for a set duration.
-
Post-Picrotoxinin Recording: Record GABA-activated currents in the presence of this compound.
-
-
Data Analysis: Measure the amplitude and decay kinetics of the GABA-activated currents before and after this compound application to determine the inhibitory effect.
In Vivo Seizure Induction and Assessment in Rodents
This protocol outlines the procedure for inducing seizures in mice or rats using this compound and assessing the seizure severity.
Materials and Animals:
-
Animals: Adult male or female mice (e.g., C57BL/6J) or rats (e.g., Wistar).
-
This compound Solution: Dissolve this compound in a suitable vehicle (e.g., saline with a small amount of DMSO to aid dissolution) for intraperitoneal (i.p.) injection.
-
Observation Arena: A clear, open-field arena for behavioral observation.
-
Video Recording Equipment: To record seizure behaviors for later scoring.
-
(Optional) EEG Recording System: For simultaneous electroencephalographic monitoring.
Procedure:
-
Acclimation: Allow the animals to acclimate to the observation arena for at least 15-30 minutes before injection.
-
Baseline Observation: Record baseline behavior for a few minutes.
-
This compound Administration: Inject the animal with the desired dose of this compound via the intraperitoneal route.
-
Behavioral Observation and Scoring:
-
Immediately after injection, begin continuous observation and video recording for a predefined period (e.g., 30-60 minutes).
-
Score the seizure severity at regular intervals (e.g., every 5 minutes) using a modified Racine scale (see Table 3).
-
-
(Optional) EEG Recording and Analysis:
-
If using EEG, record the brain's electrical activity continuously.
-
Analyze the EEG data for epileptiform discharges, such as spikes, sharp waves, and seizure patterns, correlating them with the observed behaviors.
-
-
Euthanasia: At the end of the observation period, or if the animal exhibits severe, prolonged seizures, euthanize the animal according to approved protocols.
Table 3: Modified Racine Scale for this compound-Induced Seizures in Mice
| Score | Behavioral Manifestation |
| 0 | No behavioral change |
| 1 | Immobility, mouth and facial movements |
| 2 | Head nodding, "wet dog shakes" |
| 3 | Forelimb clonus, partial body clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with generalized clonic seizures |
| 6 | Tonic-clonic seizures |
| 7 | Tonic extension, leading to death |
Adapted from sources discussing PTZ-induced seizures in mice, which share behavioral similarities.[9][10]
Visualizations
The following diagrams illustrate key aspects of this compound's pharmacology.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. AOP-Wiki [aopwiki.org]
- 3. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adverse Outcome Pathway on binding to the picrotoxin site of ionotropic GABA receptors leading to epileptic seizures in adult brain | OECD [oecd.org]
- 5. Influence of subunit configuration on the interaction of picrotoxin-site ligands with recombinant GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The GABA(A) receptor antagonist picrotoxin inhibits 5-hydroxytryptamine type 3A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Picrotoxin | C30H34O13 | CID 31304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PTZ-induced seizures in mice require a revised Racine scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.rug.nl [pure.rug.nl]
Picrotoxinin: A Technical Guide to its Non-Competitive Antagonism of GABAa Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of picrotoxinin, a potent non-competitive antagonist of the γ-aminobutyric acid type A (GABAa) receptor. This compound serves as a crucial tool in neuroscience research for probing the mechanisms of inhibitory neurotransmission and for the characterization of novel GABAergic modulators. This document outlines its mechanism of action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the associated pathways and workflows.
Mechanism of Action: A Non-Competitive Channel Blocker
Picrotoxin, and its more active component this compound, exerts its inhibitory effect on GABAa receptors not by competing with the endogenous ligand GABA at its binding site, but by physically blocking the associated chloride ion channel.[1][2] This non-competitive mechanism means that even in the presence of high concentrations of GABA, this compound can prevent the influx of chloride ions that is essential for the hyperpolarization of the neuronal membrane and subsequent inhibitory signaling.[3]
The primary binding site for this compound is located within the transmembrane pore of the GABAa receptor.[3][4] Evidence suggests that it binds to a site near the cytoplasmic end of the channel, effectively acting as a plug and preventing ion conductance.[3] While the predominant view is that of a direct channel blocker, some studies have suggested the possibility of a secondary, allosteric binding site that could contribute to its inhibitory effects.[5] Picrotoxin's action is use-dependent, meaning its blocking effect is more pronounced when the channel is in the open state, as facilitated by GABA binding.[5]
Quantitative Data on this compound Activity
The potency of this compound as a GABAa receptor antagonist has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter that indicates the concentration of this compound required to inhibit 50% of the GABA-induced response. These values can vary depending on the specific GABAa receptor subunit composition and the experimental conditions.
| Compound | Receptor Subunit | Assay Type | IC50 Value (µM) | Reference |
| This compound | α1β2γ2L | Electrophysiology | 1.15 | [6] |
| Picrotoxin | α5β3γ2 | Electrophysiology | 0.8 | [7] |
| Picrotoxin | Rat Hippocampal Astrocytes | Electrophysiology | 2.2 | [7] |
| Picrotoxin | α1/β3/γ2 in HEK 293 cells | Electrophysiology | 13.6 | [8] |
Experimental Protocols
The characterization of this compound's interaction with GABAa receptors relies on a combination of binding and functional assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay for the Picrotoxin Site
This protocol describes the methodology to characterize the binding of a radiolabeled ligand to the picrotoxin site on GABAa receptors in brain membrane preparations.[9][10] This assay is crucial for determining the binding affinity (Kd) and the density of binding sites (Bmax) for this compound and other non-competitive antagonists.
Materials:
-
Rat brain tissue (e.g., cortex or whole brain)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Radioligand (e.g., [3H]dihydrothis compound or [35S]TBPS)
-
Non-specific binding agent (e.g., unlabeled picrotoxin)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.
-
Resuspend the final pellet in a known volume of buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of membrane protein (typically 100-200 µg).
-
For total binding, add the radioligand at increasing concentrations.
-
For non-specific binding, add the radioligand at the same concentrations along with a saturating concentration of unlabeled picrotoxin (e.g., 100 µM).
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Termination and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Perform Scatchard analysis or non-linear regression to determine the Kd and Bmax values.
-
Electrophysiological Analysis using Patch-Clamp Recording
Whole-cell patch-clamp recording is a powerful technique to directly measure the functional effects of this compound on GABAa receptor-mediated currents in live cells, such as cultured neurons or HEK293 cells expressing specific GABAa receptor subunits.[11][12]
Materials:
-
Cultured neurons or transfected HEK293 cells expressing GABAa receptors
-
External solution (containing physiological concentrations of ions, e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)
-
Internal solution (for the patch pipette, containing a high concentration of Cl-, e.g., CsCl or KCl, along with HEPES, EGTA, and ATP)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and perfusion system
-
GABA and this compound stock solutions
Procedure:
-
Cell Preparation:
-
Plate cells on coverslips suitable for microscopy and recording.
-
Mount the coverslip in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
-
Patch-Clamp Recording:
-
Fabricate a patch pipette from a borosilicate glass capillary and fill it with the internal solution. The pipette resistance should be 3-6 MΩ.
-
Under visual guidance, approach a single cell with the pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Clamp the cell membrane at a holding potential of -60 mV or -70 mV.
-
-
Drug Application and Data Acquisition:
-
Establish a baseline recording of the holding current.
-
Apply a known concentration of GABA to the cell using a rapid perfusion system to evoke an inward chloride current (at the specified holding potential).
-
After washing out the GABA, co-apply GABA with increasing concentrations of this compound.
-
Record the current responses to each drug application.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Construct a concentration-response curve for this compound's inhibition of the GABA current.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response equation.
-
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing the complex biological processes and experimental procedures involved in studying this compound.
GABAA Receptor Signaling and this compound Inhibition
Caption: this compound's non-competitive antagonism of the GABAA receptor signaling pathway.
Experimental Workflow for this compound Characterization
References
- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Picrotoxin - Wikipedia [en.wikipedia.org]
- 3. AOP-Wiki [aopwiki.org]
- 4. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the mechanisms of action of picrotoxin, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sophion.com [sophion.com]
- 8. cellmicrosystems.com [cellmicrosystems.com]
- 9. Characterization of the picrotoxin site of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the picrotoxin site of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Pharmacological and Biophysical Characteristics of Picrotoxin-Resistant, δSubunit-Containing GABAA Receptors [frontiersin.org]
- 12. Pharmacological characterization of a novel cell line expressing human α4β3δ GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Picrotoxin Complex: A Technical Guide to Picrotoxinin and Picrotin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picrotoxin, a neurotoxic agent isolated from the plant Anamirta cocculus, is a pivotal tool in neuroscience for probing inhibitory neurotransmission. It is not a single compound but an equimolar complex of two distinct sesquiterpene lactones: the highly active convulsant picrotoxinin and the significantly less potent picrotin .[1] This guide provides an in-depth examination of the chemical nature, mechanism of action, and pharmacological properties of these two components. It details their interactions with primary molecular targets—the GABA-A and glycine receptors—and presents quantitative data, experimental methodologies, and signaling pathway diagrams to facilitate advanced research and drug development efforts.
Chemical Structure and Properties
Picrotoxin is a crystalline plant compound first isolated in 1812.[2] It is a 1:1 molecular complex of this compound (C₁₅H₁₆O₆) and picrotin (C₁₅H₁₈O₇). The crucial structural difference is that picrotin possesses an additional hydroxyl group, making it a hydrate of this compound. This seemingly minor variation accounts for a dramatic difference in biological activity, with this compound being the primary active, toxic component of the complex.[3] this compound is notably unstable in alkaline solutions, which can lead to hydrolysis and a loss of activity.
Table 1: Chemical Properties of Picrotoxin Components
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| This compound | C₁₅H₁₆O₆ | 292.28 |
| Picrotin | C₁₅H₁₈O₇ | 310.30 |
Mechanism of Action
Picrotoxin and its components are classical non-competitive antagonists of ligand-gated ion channels, primarily targeting the major inhibitory receptors in the central nervous system (CNS).[3][4]
GABA-A Receptor Antagonism
The principal mechanism of picrotoxin's convulsant effect is the blockade of the γ-aminobutyric acid type A (GABA-A) receptor.
-
Binding Site: Unlike competitive antagonists (e.g., bicuculline) that bind to the GABA recognition site, this compound binds to a distinct site located within the receptor's integral chloride ion channel.[2][3][5] This site is often referred to as the "picrotoxin site" or the non-competitive channel blocker site.
-
Channel Blockade: By binding within the pore, this compound acts as a physical blocker, preventing the influx of chloride ions that normally occurs when GABA activates the receptor.[6] This blockade inhibits the hyperpolarizing (inhibitory) effect of GABA, leading to disinhibition and subsequent neuronal hyperexcitability.
-
Kinetics: The blockade reduces both the frequency of channel openings and the mean open time.[7] Evidence suggests that picrotoxin binds preferentially to an agonist-bound form of the receptor, stabilizing a closed or desensitized state.[2][8]
Glycine Receptor Antagonism
Picrotoxin also acts as an antagonist at glycine receptors (GlyRs), another critical class of inhibitory ligand-gated ion channels, particularly in the brainstem and spinal cord.
-
Subunit Selectivity: The effects are dependent on the GlyR subunit composition. Homomeric α1 GlyRs exhibit similar sensitivity to both this compound and picrotin.[9] In contrast, homomeric α2 and α3 GlyRs are more selectively and potently inhibited by this compound.[9]
-
Mechanism: For α2 homomeric GlyRs, the mechanism involves both competitive and non-competitive components. Picrotoxin can bind to both the open channel state and the fully liganded closed state of the receptor.[8]
Differential Potency
This compound is substantially more potent than picrotin. At GABA-A receptors, picrotin is often described as the "inactive" component, though it retains some activity.[10] this compound's higher potency is also observed at α2 and α3 glycine receptors.[9] This difference is attributed to the structural variation, where picrotin's larger dimethylmethanol group may hinder optimal binding within the ion channel pore compared to this compound's isopropenyl group.[9]
Quantitative Pharmacological Data
The following tables summarize key quantitative metrics for picrotoxin, this compound, and picrotin. IC₅₀ values can vary based on the specific receptor subunit composition and experimental conditions (e.g., agonist concentration).
Table 2: Receptor Inhibition Data (IC₅₀)
| Compound | Target Receptor (Subunit Composition) | IC₅₀ Value (µM) | Reference |
| Picrotoxin | GABA-A Receptor | 0.8 | [11] |
| Picrotoxin | 5-HT₃A Receptor | ~30 | |
| This compound | GABA-A Receptor (α₁β₂γ₂L) | 1.15 | [2] |
| Picrotin | Glycine Receptor (α1) | 37 | |
| Picrotin | Glycine Receptor (α2) | 7 | |
| Picrotin | Glycine Receptor (α1β) | 300 | |
| Picrotin | Glycine Receptor (α2β) | 50 |
Table 3: Toxicological Data
| Compound | Test | Value | Species/Route | Reference |
| Picrotoxin | LD₅₀ | 15 mg/kg | Mouse / Oral | [7] |
| Picrotoxin | LDLo | 0.357 mg/kg | Human / Oral | [2] |
LDLo (Lowest Published Lethal Dose)
Signaling Pathways and Logical Relationships
Experimental Protocols
Radioligand Binding Assay for the Picrotoxin Site
This protocol is used to characterize the binding affinity of compounds for the picrotoxin site on the GABA-A receptor.
-
Objective: To determine the binding affinity (Kᵢ) and density of binding sites (Bₘₐₓ) for the picrotoxin site using competitive and saturation binding assays.
-
Materials:
-
Radioligand: e.g., [³⁵S]TBPS (t-butylbicyclophosphorothionate) or [³H]dihydrothis compound.
-
Tissue Preparation: Rat or mouse brain membranes (cortex, cerebellum).
-
Assay Buffer: e.g., 50 mM Tris-HCl buffer.
-
Test compounds (this compound, picrotin, etc.) and a non-specific binding control.
-
Glass fiber filters and a cell harvester for separation.
-
Scintillation counter.
-
-
Methodology:
-
Membrane Preparation: Homogenize brain tissue in cold buffer and prepare a crude membrane pellet via centrifugation. Resuspend the pellet in fresh assay buffer.
-
Assay Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand.
-
For Competition Assays: Add varying concentrations of the unlabeled test compound (e.g., this compound).
-
For Saturation Assays: Add varying concentrations of the radioligand.
-
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀, which can be converted to a Kᵢ value.
-
For saturation assays, plot specific binding against the radioligand concentration to determine the K₋ and Bₘₐₓ via Scatchard analysis.
-
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the functional effect of this compound and picrotin on receptor-mediated ion currents.
-
Objective: To quantify the inhibition of GABA- or glycine-activated chloride currents by the test compounds.
-
Materials:
-
Cell Preparation: Xenopus oocytes or a mammalian cell line (e.g., HEK293, N2a) transiently transfected with cDNAs for the desired receptor subunits (e.g., GABA-A α₁, β₂, γ₂). Alternatively, primary neuronal cultures or acute brain slices can be used.
-
Solutions: External solution (e.g., artificial cerebrospinal fluid), internal pipette solution with a high chloride concentration.
-
Agonists (GABA, glycine) and antagonists (this compound, picrotin).
-
Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.
-
-
Methodology:
-
Cell Preparation: Culture and transfect cells 24-48 hours before the experiment. For brain slices, prepare acute slices from the brain region of interest.
-
Establish Whole-Cell Configuration: Using a glass micropipette filled with internal solution, form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane. Then, apply gentle suction to rupture the membrane patch, gaining electrical access to the cell interior.
-
Voltage Clamp: Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV).
-
Agonist Application: Apply a known concentration of agonist (e.g., GABA) to the cell using a perfusion system. This will activate the receptors and elicit an inward chloride current (given the symmetrical chloride concentrations).
-
Antagonist Application: Co-apply the test compound (this compound or picrotin) with the agonist, or pre-apply the antagonist before agonist application, to measure its inhibitory effect on the current.
-
Data Recording: Record the amplitude and kinetics of the ion currents before, during, and after drug application.
-
Data Analysis: Measure the percentage of inhibition of the peak current at various antagonist concentrations. Plot a dose-response curve to calculate the IC₅₀ for the functional blockade.
-
Conclusion
The picrotoxin complex, comprising the potent this compound and its less active analogue picrotin, remains an indispensable pharmacological tool. Its well-characterized, non-competitive channel-blocking mechanism at GABA-A and glycine receptors provides a clear method for isolating and studying inhibitory circuits within the nervous system. A thorough understanding of the distinct properties of this compound and picrotin, supported by robust quantitative data and standardized experimental protocols, is essential for researchers leveraging these compounds to investigate synaptic physiology and for professionals exploring the therapeutic potential of modulating inhibitory receptor function.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Research Portal [research.usc.edu.au]
- 6. Mechanisms for picrotoxin block of alpha2 homomeric glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A proposed structural basis for this compound and picrotin binding in the glycine receptor pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycine receptor subunit composition alters the action of GABA antagonists | Visual Neuroscience | Cambridge Core [cambridge.org]
- 9. sophion.com [sophion.com]
- 10. The GABA(A) receptor antagonist picrotoxin inhibits 5-hydroxytryptamine type 3A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relative picrotoxin insensitivity distinguishes ionotropic GABA receptor-mediated IPSCs in hippocampal interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Foundational Role of Picrotoxinin in GABAA Receptor Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrotoxinin, a potent convulsant and the active component of picrotoxin, has been an indispensable tool in neuroscience for decades.[1][2] Isolated from the plant Anamirta cocculus, its primary mechanism of action is the non-competitive antagonism of γ-aminobutyric acid type A (GABAA) receptors, the principal mediators of fast inhibitory neurotransmission in the mammalian central nervous system.[3][4] By blocking the chloride ionophore of the GABAA receptor, this compound disinhibits neuronal circuits, leading to hyperexcitability and seizures.[5][6] This technical guide provides a foundational literature review of this compound research, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the core signaling pathways and experimental workflows.
Mechanism of Action: Non-competitive Antagonism of GABAA Receptors
This compound exerts its effects by binding to a site within the pore of the GABAA receptor chloride channel, physically obstructing the flow of chloride ions.[5][7] This action is non-competitive, meaning it does not compete with GABA for its binding site on the receptor.[3] Instead, it allosterically modulates the receptor's function. Evidence suggests that this compound acts as an open-channel blocker, meaning it enters and blocks the channel when it is in the open state, induced by GABA binding.[8] There is also research indicating a possible secondary binding site for picrotoxin at the interface between the ligand-binding and transmembrane domains of the GABAA receptor.[9][10][11]
The GABAA receptor is a pentameric ligand-gated ion channel composed of various subunit combinations (e.g., α, β, γ), which determine its pharmacological properties.[3] this compound's antagonistic action leads to a reduction in the frequency and mean open time of the chloride channel, thereby diminishing the inhibitory postsynaptic current.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from foundational this compound research, providing a comparative overview of its potency and effects across different experimental conditions.
| Parameter | Value | Receptor/System | Reference |
| IC50 | 1.15 µM | α1β2γ2L GABAA Receptor | [12] |
| IC50 | 0.6 ± 0.1 µM | Human homomeric GABAρ1 Receptor (at GABA EC50) | [9] |
| IC50 | 2.2 µM | GABAA Receptor (in the presence of 1mM GABA) | [13] |
| EC50 (GABA) | Control: 1.0 ± 0.1 µM | Human homomeric GABAρ1 Receptor | [9] |
| EC50 (GABA) | + 1 µM Picrotoxin: 2.1 ± 0.3 µM | Human homomeric GABAρ1 Receptor | [9] |
| EC50 (GABA) | + 10 µM Picrotoxin: 6.8 ± 0.1 µM | Human homomeric GABAρ1 Receptor | [9] |
| EC50 (GABA) | + 100 µM Picrotoxin: 8.6 ± 1.0 µM | Human homomeric GABAρ1 Receptor | [9] |
Table 1: Inhibitory and Modulatory Concentrations of this compound
| Parameter | Value | Species | Reference |
| LD50 (Oral) | 15 mg/kg | Mouse | [6] |
| LDLo (Lowest Reported Lethal Dose) | 0.357 mg/kg | Not Specified | [5] |
Table 2: Toxicity Data for Picrotoxin
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the core experimental protocols used in this compound research.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used to study the function of ion channels, including GABAA receptors, expressed in Xenopus oocytes.
1. Oocyte Preparation and cRNA Injection:
- Oocytes are surgically removed from a female Xenopus laevis frog.
- The follicular membrane is enzymatically removed using collagenase.
- Complementary RNA (cRNA) encoding the desired GABAA receptor subunits is injected into the oocyte cytoplasm.
- Injected oocytes are incubated for 2-4 days to allow for receptor expression.
2. Electrophysiological Recording:
- An oocyte expressing the GABAA receptors is placed in a recording chamber continuously perfused with a Ringer's solution (e.g., 92.5 mM NaCl, 2.5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5).[5]
- Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.
- The membrane potential is clamped at a holding potential, typically -70 mV.[5]
- GABA-containing solution is perfused to activate the GABAA receptors, and the resulting chloride current is recorded.
- This compound is then co-applied with GABA to measure its inhibitory effect on the GABA-induced current. Dose-response curves can be generated by applying a range of this compound concentrations.[9]
Radioligand Binding Assay
This method is used to characterize the binding of ligands to receptors. For the this compound binding site, radiolabeled ligands such as [3H]dihydrothis compound are often used.[14]
1. Membrane Preparation:
- Rat forebrains are dissected and homogenized in a buffered solution.
- The homogenate is centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
- Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand (e.g., [3H]dihydrothis compound).
- For competition assays, increasing concentrations of unlabeled this compound or other test compounds are included in the incubation mixture.
- The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
- The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
- The filters are washed to remove unbound radioligand.
- The amount of radioactivity on the filters is quantified using liquid scintillation counting.
3. Data Analysis:
- Saturation assays , where increasing concentrations of the radioligand are used, allow for the determination of the maximal number of binding sites (Bmax) and the dissociation constant (Kd).
- Competition assays are used to determine the inhibitory constant (Ki) of unlabeled ligands, which reflects their binding affinity. The IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in this compound research.
References
- 1. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Characterization of the picrotoxin site of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two-electrode voltage-clamp technique [bio-protocol.org]
- 6. Characterization of the picrotoxin site of GABAA receptors. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Picrotoxin accelerates relaxation of GABAC receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the mechanisms of action of picrotoxin, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 14. journals.physiology.org [journals.physiology.org]
Methodological & Application
Picrotoxinin in Neuroscience: Application Notes and Protocols for Seizure Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of picrotoxinin, a potent convulsant, in establishing and characterizing seizure models for neuroscience research. This compound serves as a valuable tool for investigating the mechanisms of epilepsy, screening potential anticonvulsant compounds, and studying the fundamental processes of neuronal excitability.
Introduction to this compound
Picrotoxin, and its active component this compound, is a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Unlike competitive antagonists that bind to the same site as GABA, this compound acts as a channel blocker, physically obstructing the chloride ionophore of the GABA-A receptor.[1][2] This blockade of inhibitory neurotransmission leads to neuronal hyperexcitability and the induction of seizure-like activity, making it a widely used agent in epilepsy research.[2][3]
Mechanism of Action: GABAA Receptor Antagonism
The primary mechanism of this compound-induced seizures is the disruption of GABAergic inhibition. GABA is the principal inhibitory neurotransmitter in the central nervous system. Its binding to the GABA-A receptor opens an integral chloride channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential.
This compound physically blocks this chloride channel, preventing the influx of chloride ions even when GABA is bound to the receptor.[1][2] This non-competitive antagonism effectively silences inhibitory signals, resulting in a state of disinhibition and excessive neuronal firing that manifests as seizures.
Quantitative Data Summary
The following tables summarize quantitative data for the application of this compound in various seizure models.
Table 1: In Vitro this compound Concentrations for Seizure Induction
| Preparation | Species | This compound Concentration | Observed Effect | Reference(s) |
| Hippocampal Slices | Mouse | 1 - 100 µM | Seizure-like responses | [4][5][6] |
| Entorhinal Cortex Slices | Rat | 100 µM (saturated) | Seizure events | [7] |
| Primary Cortical Neurons (MEA) | Rat | Not specified, but used as a seizurogenic compound | Increased mean firing rate and network bursts | [8] |
Table 2: In Vivo this compound Dosages for Seizure Induction
| Animal Model | Route of Administration | This compound Dosage | Observed Effect | Reference(s) |
| Mouse | Intraperitoneal (IP) | 0.1 - 30 mg/kg | Tonic-clonic convulsions | [9] |
| Mouse | Intraperitoneal (IP) | 2 mg/kg | Seizures (Racine scale score 3-5) | [9] |
| Rat | Intracortical Microinjection | 10 mM (300 nl) | Electrocorticographic changes and "pain-like" reactions | [10][11] |
| Drosophila melanogaster Larvae | Feeding | 0.3 - 0.5 mg/mL | Generalized seizures and lethality | [12] |
Experimental Protocols
In Vitro Seizure Model: Organotypic Hippocampal Slice Culture
This protocol describes the induction of epileptiform activity in organotypic hippocampal slice cultures, a model that preserves the neuronal architecture of the hippocampus.[13]
Materials:
-
Picrotoxin stock solution (e.g., 10 mM in DMSO)
-
Organotypic hippocampal slice cultures (prepared from postnatal day 5-7 mouse or rat pups)
-
Culture medium
-
Microscope with imaging capabilities (e.g., for calcium imaging)
-
Data acquisition and analysis software
Procedure:
-
Baseline Recording: Record baseline neuronal activity of the hippocampal slice culture. This can be achieved through methods like calcium imaging or multi-electrode array (MEA) recordings.
-
Picrotoxin Application: Dilute the picrotoxin stock solution in the culture medium to the desired final concentration (e.g., 50-100 µM).
-
Induction of Seizure-like Activity: Replace the existing culture medium with the picrotoxin-containing medium.
-
Recording of Epileptiform Activity: Immediately begin recording the neuronal activity. Seizure-like events, characterized by synchronized bursting and increased firing rates, are typically observed within minutes.
-
Washout (Optional): To study the reversibility of the effect, replace the picrotoxin-containing medium with fresh, picrotoxin-free medium and continue recording.
-
Data Analysis: Analyze the recorded data to quantify seizure parameters such as frequency, duration, and amplitude of epileptiform discharges.
In Vivo Seizure Model: Systemic Administration in Rodents
This protocol outlines the induction of seizures in rodents through the systemic administration of this compound, a common model for studying generalized tonic-clonic seizures.
Materials:
-
Picrotoxin solution (e.g., dissolved in saline)
-
Adult mice or rats
-
Injection supplies (syringes, needles)
-
Observation chamber
-
Behavioral scoring system (e.g., Racine scale)
-
EEG recording equipment (optional)
Procedure:
-
Animal Preparation: Acclimatize animals to the experimental environment. If performing EEG recordings, surgically implant electrodes prior to the experiment.
-
Baseline Observation/Recording: Observe the animal's baseline behavior or record baseline EEG activity.
-
This compound Administration: Administer picrotoxin via intraperitoneal (IP) injection at a dose known to induce seizures (e.g., 2-5 mg/kg for mice).
-
Behavioral Observation and Scoring: Immediately after injection, place the animal in the observation chamber and continuously monitor its behavior. Score the severity of seizures using a standardized scale like the Racine scale.
-
EEG Recording (Optional): Concurrently with behavioral observation, record EEG to monitor for epileptiform discharges in the brain.
-
Data Analysis: Analyze the behavioral scores to determine the latency to seizure onset, seizure duration, and seizure severity. If EEG was recorded, analyze the electrographic seizure activity.
Racine Scale for Seizure Severity:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with generalized tonic-clonic seizures.
Applications in Drug Development
This compound-induced seizure models are invaluable for the preclinical evaluation of potential antiepileptic drugs (AEDs). These models can be used to:
-
Screen for Anticonvulsant Activity: Test compounds for their ability to prevent or reduce the severity of this compound-induced seizures.
-
Investigate Mechanisms of Action: Determine if a novel compound's anticonvulsant effects are mediated through the enhancement of GABAergic inhibition, as it would be expected to counteract the effects of this compound.
-
Assess Proconvulsant Potential: Evaluate whether a test compound exacerbates this compound-induced seizures, indicating a potential proconvulsant liability.
Safety Precautions
This compound is a potent neurotoxin and should be handled with extreme care.[2] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Prepare solutions in a well-ventilated area or a chemical fume hood. In case of accidental exposure, seek immediate medical attention.
Conclusion
This compound is a robust and reliable tool for inducing seizures in both in vitro and in vivo models. Its well-characterized mechanism of action as a GABAA receptor antagonist provides a clear basis for studying the role of inhibitory neurotransmission in seizure generation and for the development of novel antiepileptic therapies. The protocols and data presented here offer a foundation for researchers to effectively utilize this compound in their neuroscience research.
References
- 1. pnas.org [pnas.org]
- 2. Picrotoxin - Wikipedia [en.wikipedia.org]
- 3. Picrotoxin-induced seizure: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Assessing seizure liability in vitro with voltage-sensitive dye imaging in mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Assessing seizure liability in vitro with voltage-sensitive dye imaging in mouse hippocampal slices [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. Comparison of the toxicokinetics of the convulsants this compound and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Picrotoxin produces a "central" pain-like syndrome when microinjected into the somato-motor cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Drosophila seizure model for in vivo high-throughput drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Picrotoxin-Induced Epileptogenic Hippocampal Organotypic Slice Cultures (hOTCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Picrotoxinin as a Research Tool for the Study of Inhibitory Synapses
Introduction
Picrotoxinin is the active component of picrotoxin, a poisonous crystalline compound isolated from the fruit of the Anamirta cocculus plant.[1] Historically used as a poison and a central nervous system stimulant, this compound has become an indispensable research tool in modern neuroscience.[1][2][3] Its primary utility lies in its potent and specific antagonism of γ-aminobutyric acid type A (GABA-A) receptors, the principal mediators of fast inhibitory neurotransmission in the mammalian brain.[3][4] By selectively blocking these inhibitory channels, researchers can dissect complex neural circuits, study synaptic plasticity, and model pathological states like epilepsy. These application notes provide a comprehensive overview of this compound's mechanism of action, key research applications, and detailed protocols for its use.
Mechanism of Action
This compound acts as a non-competitive antagonist of GABA-A receptors.[2][3][4] Unlike competitive antagonists (e.g., bicuculline) that bind to the same site as the endogenous ligand GABA, this compound binds to a distinct site within the receptor's integral chloride ion channel.[1][3][5] This binding action physically obstructs the pore, preventing the influx of chloride ions that normally occurs when GABA activates the receptor.[1][2][3] The consequence is a blockade of inhibitory postsynaptic currents (IPSCs), leading to disinhibition of the neuron and an overall increase in network excitability.[1]
Studies have shown that this compound acts as an open-channel blocker, meaning it binds preferentially when the channel is in an agonist-bound, open, or desensitized state.[6][7] This mechanism results in a reduction of the frequency of channel openings without altering the single-channel conductance.[2][6] The binding site is located at the cytoplasmic end of the transmembrane pore, involving residues within the second transmembrane (TM2) helix of the receptor subunits.[4][8]
Caption: Mechanism of GABA-A receptor inhibition by this compound.
Key Research Applications
-
Pharmacological Isolation of Excitatory Synaptic Events: In electrophysiological recordings, it is often necessary to study excitatory postsynaptic currents (EPSCs) in isolation. This compound is widely used to block GABA-A receptor-mediated IPSCs, thereby allowing for the clean recording of glutamatergic neurotransmission.[9]
-
Induction of Epileptiform Activity: By blocking synaptic inhibition, this compound can induce seizure-like or epileptiform activity in in vitro preparations such as acute brain slices and organotypic cultures.[10] This makes it a valuable tool for studying the cellular and network mechanisms underlying epilepsy.
-
Studying Synaptic Plasticity: The balance between excitation and inhibition is crucial for synaptic plasticity phenomena like long-term potentiation (LTP) and long-term depression (LTD). This compound can be used to investigate the role of inhibitory circuits in modulating these forms of plasticity.[11]
-
Characterizing GABA-A Receptor Subtypes: While this compound is a broad-spectrum GABA-A receptor antagonist, subtle differences in its potency and kinetics among different receptor subunit compositions can be exploited. For instance, receptors containing the δ subunit are known to have altered sensitivity to this compound, a property that can be used to study their specific physiological roles.[12]
Quantitative Data
The inhibitory potency of this compound can vary depending on the specific GABA-A receptor subunit composition and the experimental conditions.
| Parameter | Value | Receptor/Preparation | Comments | Reference |
| IC₅₀ | 1.15 µM | α₁β₂γ₂L GABA-A Receptors | Dose-dependent inhibition of GABA action. | [13] |
| IC₅₀ | 0.55 µM | α₁β₂γ₂L GABA-A Receptors | Inhibition of etomidate in the presence of EC₅ GABA. | [13] |
| IC₅₀ | 0.49 µM | α₁β₂γ₂L GABA-A Receptors | Inhibition of propofol in the presence of EC₅ GABA. | [13] |
| IC₅₀ | 0.35 - 0.36 µM | α₁β₂γ₂L GABA-A Receptors | Inhibition of diazepam in the presence of EC₅ GABA. | [13] |
| K_I,app | 852 ± 35 µM | α₁β₂γ₂L GABA-A Receptors | Apparent inhibition dissociation constant. | [7] |
| Effective Conc. | 50 - 100 µM | Acute Brain Slices | Commonly used concentration for complete block of IPSCs. | [9][12] |
| Effective Conc. | 50 µM | Isolated Purkinje Neurons | Used to study trapping and recovery kinetics. | [14] |
Experimental Protocols
Protocol 1: Blocking Inhibitory Postsynaptic Currents (IPSCs) in Acute Brain Slices
This protocol describes the use of this compound to pharmacologically isolate excitatory currents during whole-cell patch-clamp recordings from neurons in acute brain slices.[15][16][17]
Caption: Workflow for isolating EPSCs using this compound in brain slices.
Materials:
-
Standard electrophysiology rig with amplifier, micromanipulators, and data acquisition system.
-
Vibratome or tissue chopper.
-
Artificial cerebrospinal fluid (ACSF), oxygenated (95% O₂ / 5% CO₂).
-
Intracellular solution for patch pipettes.
-
This compound stock solution (e.g., 50 mM in DMSO).
Solutions:
-
ACSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 glucose.
-
K-Gluconate Intracellular Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. (Adjust pH to 7.3 with KOH).
-
This compound Working Solution: Dilute stock solution into ACSF to a final concentration of 50-100 µM. Note: Ensure DMSO concentration in the final solution is minimal (<0.1%).
Procedure:
-
Slice Preparation: Prepare 300-400 µm thick brain slices from the desired region in ice-cold, oxygenated ACSF. Allow slices to recover in oxygenated ACSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF at a rate of 2-3 mL/min at 30-32°C.
-
Obtain Recording: Visualize a neuron and establish a whole-cell patch-clamp configuration.
-
Baseline Measurement: Record spontaneous or evoked postsynaptic currents. If recording evoked responses, place a stimulating electrode in a relevant afferent pathway. To observe both EPSCs and IPSCs, hold the neuron at a potential between their reversal potentials (e.g., -50 mV).
-
This compound Application: Switch the perfusion to ACSF containing 50-100 µM this compound. Allow at least 10-15 minutes for the drug to fully perfuse the tissue and block the GABA-A receptors.
-
Data Acquisition: Record synaptic activity again. The outward (at -50 mV) or fast inward (at -70 mV) inhibitory currents should be abolished, leaving only the excitatory currents.
-
Washout (Optional): To test for reversibility, switch the perfusion back to the control ACSF. Recovery from picrotoxin block can be very slow, sometimes taking over an hour.[14]
Protocol 2: Induction of Interictal-Like Activity in Organotypic Hippocampal Cultures
This protocol describes the use of this compound to induce epileptiform activity in cultured hippocampal slices, a common in vitro model of epilepsy.[10]
Materials:
-
Organotypic hippocampal slice cultures (prepared from P6-P8 mouse or rat pups and cultured for 7-14 days).
-
Culture medium (e.g., 50% MEM, 25% HBSS, 25% horse serum).
-
ACSF and this compound as described in Protocol 1.
-
Extracellular field potential recording electrode or patch-clamp setup.
Procedure:
-
Culture Preparation: Place an organotypic culture in the recording chamber and perfuse with oxygenated ACSF at 32-34°C.
-
Baseline Recording: Using a glass microelectrode placed in the CA1 or CA3 pyramidal cell layer, record baseline spontaneous field potentials. The baseline should be relatively quiescent.
-
Induction of Activity: Bath apply ACSF containing a low concentration of this compound (e.g., 5-10 µM). Higher concentrations (50-100 µM) will also work but may produce more intense, seizure-like activity.
-
Data Acquisition: Within minutes of application, spontaneous, synchronized field potentials resembling interictal spikes should begin to appear. These events can be recorded and analyzed for frequency, amplitude, and propagation through the hippocampal circuit.
-
Pharmacological Characterization: Co-apply other drugs (e.g., glutamate receptor antagonists like AP5 and NBQX) to confirm the synaptic nature of the activity and dissect the underlying circuitry.
Protocol 3: General Cell Culture Neurotoxicity/Activity Assay
This protocol provides a general framework for testing the effect of this compound on neuronal activity in dissociated primary neuron cultures or on iPSC-derived neurons, often using microelectrode arrays (MEAs).[18]
Materials:
-
Primary or iPSC-derived neuronal cultures plated on MEA plates or on coverslips for patch-clamp.[19]
-
Appropriate neuronal culture medium (e.g., BrainPhys™ with SM1 supplement).[18]
-
This compound stock solution.
Procedure:
-
Culture Maturation: Culture neurons for at least 21 days to allow for the formation of mature synaptic networks.
-
Baseline Activity Recording: Place the MEA plate on the recording system and record baseline spontaneous spike and burst activity for 10-15 minutes.
-
Compound Addition: Prepare serial dilutions of this compound in the culture medium. Remove a portion of the medium from the wells and replace it with the this compound-containing medium to achieve final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment Recording: Immediately after adding the compound, record neuronal activity for a defined period (e.g., 30-60 minutes). This compound is expected to cause a dose-dependent increase in spike and burst rates due to disinhibition.
-
Washout and Recovery: To test for acute versus long-term effects, replace the drug-containing medium with fresh, pre-warmed culture medium and record activity again after a recovery period (e.g., 1 hour or 24 hours).[18]
Considerations and Troubleshooting
-
Solubility: Picrotoxin/picrotoxinin has limited water solubility. It is typically dissolved in DMSO to create a concentrated stock solution. Ensure the final DMSO concentration in your working solution is low (typically <0.1%) to avoid solvent effects.
-
Stability: this compound is chemically unstable in solution over long periods.[20] Prepare fresh working solutions daily from a frozen stock.
-
Slow Reversibility: The "trapping" mechanism of this compound within the ion channel means that its washout can be extremely slow.[14] Experiments requiring reversal of the block may need extended washout periods (over an hour) or may not be feasible. Positive allosteric modulators of GABA-A receptors, like allopregnanolone, have been shown to accelerate the recovery from picrotoxin block.[14]
References
- 1. Picrotoxin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. AOP-Wiki [aopwiki.org]
- 6. On the mechanism of action of picrotoxin on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synaptotagmin 7 Sculpts Short-Term Plasticity at a High Probability Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Picrotoxin-Induced Epileptogenic Hippocampal Organotypic Slice Cultures (hOTCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. synapticplasticity.ca [synapticplasticity.ca]
- 12. Pharmacological and Biophysical Characteristics of Picrotoxin-Resistant, δSubunit-Containing GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Factors promoting the release of picrotoxin from the trap in the GABA(A) receptor pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Using Toxins in Brain Slice Recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Using Toxins in Brain Slice Recordings | Springer Nature Experiments [experiments.springernature.com]
- 17. cris.huji.ac.il [cris.huji.ac.il]
- 18. cdn.stemcell.com [cdn.stemcell.com]
- 19. Essential protocols for animal cell culture [qiagen.com]
- 20. Taming a plant-derived toxin | Scripps Research [scripps.edu]
Application Notes and Protocols for In Vivo Administration of Picrotoxinin in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrotoxinin is a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel primarily involved in inhibitory neurotransmission in the central nervous system. By blocking the chloride ionophore of the GABA-A receptor, this compound reduces inhibitory signaling, leading to central nervous system stimulation and, at sufficient doses, convulsions.[1][2] This property makes it a valuable pharmacological tool for studying the GABAergic system, inducing experimental seizures in rodent models of epilepsy, and investigating potential anticonvulsant therapies.[2][3]
These application notes provide detailed protocols for the in vivo administration of this compound to rodents, including various routes of administration, dosage guidelines, and vehicle recommendations. The information is intended to assist researchers in designing and executing well-controlled and reproducible experiments.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo use of this compound in rodents. It is crucial to note that dosages can vary significantly based on the rodent species, strain, age, sex, and the desired experimental outcome. Therefore, pilot studies are recommended to determine the optimal dose for a specific experimental paradigm.
Table 1: this compound Dosage and Administration in Rodents
| Parameter | Species | Route of Administration | Vehicle | Dose Range | Effect | Reference(s) |
| Seizure Induction | Mouse | Intraperitoneal (i.p.) | 1:4 DMSO/PBS | 2 mg/kg | Seizures (Racine score 3-5) in 75% of animals.[4] | [4] |
| Rat | Intraperitoneal (i.p.) | Saline | 3 mg/kg | Increased somatostatin release from the median eminence. | [5] | |
| Mouse/Rat | Intraperitoneal (i.p.) | Not specified | 3-10 mg/kg | Average range for seizure induction.[4] | [4] | |
| Behavioral Effects | Mouse | Intraperitoneal (i.p.) | Not specified | 0.3, 0.6, 1.0 mg/kg | Decreased motor and exploratory activities; increased serum corticosterone.[6] | [6] |
| Rat | Intraperitoneal (i.p.) | Not specified | 0.12-1.0 mg/kg | Dose-dependent antinociception. | [6] | |
| Lethality (LD50) | Mouse/Rat | Oral, Subcutaneous, Intraperitoneal | Not specified | 3-50 mg/kg | Varies widely in literature.[4] | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Species | Route of Administration | Reference(s) |
| Plasma Half-life (t½) | ~15 minutes | Mouse | Intraperitoneal (i.p.) | [4] |
| Brain Penetration | Moderate (Brain/Plasma ratio ~0.3) | Mouse | Intraperitoneal (i.p.) | [4] |
| Peak Brain Concentration | 351 ± 106 nM at 20 minutes | Mouse | Intraperitoneal (i.p.) at 2 mg/kg | [4] |
Table 3: Solubility of Picrotoxin(in)
| Solvent | Solubility | Reference(s) |
| Ethanol | ~15 mg/mL | [3] |
| DMSO | ~30 mg/mL | [3] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [5] |
Experimental Protocols
Solution Preparation
Note on Stability: this compound is unstable in aqueous solutions, with a half-life of about 45 minutes at room temperature in a pH 7.4 buffer.[7] It is strongly recommended to prepare solutions fresh on the day of the experiment and use them immediately.[7][8]
Protocol 1: this compound Solution in DMSO/PBS
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of dimethyl sulfoxide (DMSO) to dissolve the this compound completely. Vortex if necessary.
-
Add phosphate-buffered saline (PBS), pH 7.2, to the desired final concentration. A common ratio is 1 part DMSO to 4 parts PBS.[4]
-
Vortex the solution thoroughly to ensure it is homogenous.
-
Visually inspect the solution for any precipitates before administration.
Protocol 2: this compound Solution for Higher Concentrations
For higher concentrations, a vehicle containing polyethylene glycol (PEG) and a surfactant can be used.
-
Weigh the required amount of this compound.
-
Dissolve in 10% of the final volume with DMSO.
-
Add 40% of the final volume with PEG300 and mix well.
-
Add 5% of the final volume with Tween-80 and mix well.
-
Bring the solution to the final volume with saline.[5]
-
Warm the solution slightly and vortex to ensure complete dissolution.
Administration Methods
General Considerations:
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Use sterile injection techniques to prevent infection.
-
The volume of injection should be appropriate for the size of the animal (see tables below).
-
Monitor animals closely for adverse reactions following administration.
Table 4: Recommended Injection Volumes and Needle Gauges for Mice
| Route | Maximum Volume | Needle Gauge |
| Intraperitoneal (i.p.) | 10 mL/kg | 25-27 G |
| Intravenous (i.v.) - tail vein | 5 mL/kg | 27-30 G |
| Subcutaneous (s.c.) | 10 mL/kg | 25-27 G |
| Oral Gavage (p.o.) | 10 mL/kg | 20-22 G (flexible tube) |
Table 5: Recommended Injection Volumes and Needle Gauges for Rats
| Route | Maximum Volume | Needle Gauge |
| Intraperitoneal (i.p.) | 10 mL/kg | 23-25 G |
| Intravenous (i.v.) - tail vein | 5 mL/kg | 23-25 G |
| Subcutaneous (s.c.) | 5-10 mL/kg | 23-25 G |
| Oral Gavage (p.o.) | 10-20 mL/kg | 16-18 G (flexible tube) |
Protocol 3: Intraperitoneal (i.p.) Injection
-
Restraint: Manually restrain the mouse or rat by gently scruffing the neck and securing the tail. For rats, a two-person technique may be preferred.[9] The animal should be tilted slightly head-down to move the abdominal organs away from the injection site.[10]
-
Injection Site: Locate the lower right abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.[9][10]
-
Injection: Insert a sterile needle (bevel up) at a 30-40 degree angle into the peritoneal cavity.[9]
-
Aspiration: Gently pull back on the plunger to ensure that no blood (indicating vessel puncture) or yellowish fluid (indicating bladder puncture) is aspirated. If either is present, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Administration: Slowly and steadily inject the this compound solution.
-
Withdrawal: Remove the needle and return the animal to its cage.
-
Monitoring: Observe the animal for the desired effects and any signs of distress.
Protocol 4: Intravenous (i.v.) Injection (Tail Vein)
-
Restraint and Vein Dilation: Place the rodent in a suitable restrainer. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection Site: Identify one of the lateral tail veins.
-
Injection: Insert a sterile needle (bevel up) into the vein at a shallow angle.
-
Verification: A successful injection is often indicated by a lack of resistance and the absence of a subcutaneous bleb. A small amount of blood may enter the needle hub upon correct placement.
-
Administration: Slowly inject the this compound solution.
-
Withdrawal and Pressure: Carefully withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitoring: Return the animal to its cage and monitor closely.
Protocol 5: Subcutaneous (s.c.) Injection
-
Restraint: Manually restrain the animal.
-
Injection Site: Lift a fold of loose skin over the back, between the shoulder blades.
-
Injection: Insert a sterile needle into the base of the skin tent, parallel to the body.[11]
-
Aspiration: Gently aspirate to ensure a blood vessel has not been entered.
-
Administration: Inject the solution, which will form a small bleb under the skin.
-
Withdrawal: Remove the needle and gently massage the area to aid dispersal of the solution.
-
Monitoring: Return the animal to its cage and observe.
Protocol 6: Oral Gavage (p.o.)
-
Restraint: Firmly restrain the animal to prevent movement of the head and neck.[12]
-
Tube Measurement: Measure the gavage tube from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark this length on the tube.[12]
-
Tube Insertion: Gently insert the gavage tube into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. If resistance is met, withdraw and re-insert.[12]
-
Administration: Once the tube is in the stomach (up to the pre-measured mark), slowly administer the this compound solution.
-
Withdrawal: Gently remove the gavage tube.
-
Monitoring: Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.[13]
Mandatory Visualizations
Caption: this compound's mechanism of action on the GABA-A receptor signaling pathway.
Caption: Experimental workflow for a this compound-induced seizure model in rodents.
References
- 1. Picrotoxin - Wikipedia [en.wikipedia.org]
- 2. criver.com [criver.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Comparison of the toxicokinetics of the convulsants this compound and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Neuroendocrine, behavioral and macrophage activity changes induced by picrotoxin effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revision of the unstable this compound hydrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Picrotoxin | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. research.vt.edu [research.vt.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. researchanimaltraining.com [researchanimaltraining.com]
Revolutionizing Neurological Research: A Deep Dive into the Total Chemical Synthesis of Picrotoxinin
For researchers, scientists, and professionals in drug development, the intricate molecular architecture of picrotoxinin presents both a formidable challenge and a gateway to understanding complex neurological pathways. This potent neurotoxin, a non-competitive antagonist of GABA-A receptors, has been a subject of intense synthetic efforts for decades. This document provides a comprehensive overview of the landmark total syntheses of this compound, presenting detailed protocols for key transformations, a comparative analysis of synthetic efficiency, and visual representations of the strategic pathways.
The quest to conquer the structurally complex this compound molecule has spurred the development of innovative synthetic strategies and methodologies. Several research groups have successfully navigated its dense stereochemical landscape, each contributing unique approaches to its total synthesis. This report focuses on the seminal works of Corey, Miyashita and Yoshikoshi, Trost, and the more recent concise synthesis by Shenvi, offering a valuable resource for those engaged in natural product synthesis and medicinal chemistry.
Comparative Analysis of this compound Total Syntheses
The efficiency and elegance of a total synthesis are often measured by factors such as the total number of steps, the overall yield, and the novelty of the key chemical transformations. The following table summarizes the quantitative data from the most prominent total syntheses of this compound, providing a clear comparison of their respective efficiencies.
| Lead Scientist(s) | Year Published | Starting Material | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Methodologies |
| E.J. Corey | 1979 | (-)-Carvone | 17 | Not explicitly stated in the initial communication | Intramolecular aldol condensation, stereocontrolled functional group manipulations. |
| M. Miyashita & A. Yoshikoshi | 1989 | (+)-5β-Hydroxycarvone | ~30 | Not explicitly stated in the initial communication | Claisen rearrangement, organoselenium-mediated reduction, stereospecific glycidic ester construction. |
| B.M. Trost | 1999 | Not explicitly stated in the initial communication | Not explicitly stated in the initial communication | Not explicitly stated in the initial communication | Palladium-catalyzed enyne cycloisomerization. |
| R.A. Shenvi | 2020 | (R)-Carvone | 13 | ~0.6 | Regio- and stereoselective formation of the bicyclic core, late-stage oxidative C-C bond cleavage (demethylation).[1] |
Visualizing the Synthetic Roadmaps
The following diagrams, rendered in the DOT language, illustrate the strategic bond disconnections and the overall flow of the key total synthesis pathways for this compound.
References
Application Notes and Protocols for Utilizing Picrotoxinin in Neural Circuit Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing picrotoxinin, a non-competitive antagonist of GABA-A receptors, for the isolation and study of specific neural circuits. This document outlines the mechanism of action, key applications, and detailed experimental protocols, supplemented with quantitative data and visual diagrams to facilitate experimental design and execution.
Introduction to this compound
This compound is a potent central nervous system stimulant and convulsant that acts as a non-competitive antagonist of the GABA-A receptor chloride channel.[1] By blocking the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain, this compound can be used to disinhibit specific neural circuits, thereby allowing researchers to study their intrinsic properties, connectivity, and function. Its ability to induce epileptiform activity also makes it a valuable tool in seizure research.[2][3][4][5]
Mechanism of Action
This compound exerts its effects by binding to a site within the pore of the GABA-A receptor chloride channel, physically occluding the passage of chloride ions.[1] This action is distinct from competitive antagonists like bicuculline, which bind to the GABA recognition site. The non-competitive nature of this compound's antagonism means that its blocking effect is not overcome by increasing concentrations of GABA.
dot
Caption: Mechanism of this compound action on the GABA-A receptor.
Key Applications in Neural Circuit Research
This compound is a versatile tool with a broad range of applications in neuroscience.
Unmasking Synaptic Connections
By blocking GABAergic inhibition, this compound can reveal latent excitatory connections that are normally suppressed.[6][7][8] This is particularly useful for mapping the fine-scale connectivity of neural circuits.
Studying Central Pattern Generators (CPGs)
CPGs are neural circuits that generate rhythmic patterns of motor activity, such as those involved in respiration and locomotion.[9][10][11][12][13] this compound can be used to modulate the activity of CPGs, helping to elucidate the role of inhibitory signaling in rhythm generation.[14][15][16][17][18]
Investigating Cortico-Basal Ganglia Loops
The basal ganglia are crucial for motor control and decision-making, and their function relies on a delicate balance of excitatory and inhibitory signals. This compound can be employed to dissect the inhibitory pathways within the cortico-basal ganglia-thalamo-cortical loops.[19][20][21][22]
Seizure Modeling
Due to its pro-convulsant properties, this compound is widely used to induce seizure-like activity in both in vitro and in vivo models.[2][3][4][5] This allows for the study of the underlying mechanisms of epilepsy and the screening of potential anti-convulsant drugs.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in various experimental preparations.
Table 1: In Vitro Concentrations and Effects
| Preparation | Concentration | Effect | Reference |
| Cultured Hippocampal Neurons | 30 µM | Reduced IPSC tau_fast by 34% and tau_slow by 38% | [23] |
| Cultured Hippocampal Neurons | 100 µM | Similar Ca2+ dysregulation as 3µM TETS and 100µM bicuculline | [24] |
| Rat Hippocampal Slices | 100 µM | Induction of seizure events | [3] |
| Cultured Hippocampal Neurons | 390 µM (IC50) | Inhibition of GABA-induced currents by β-EMGBL | [25] |
Table 2: In Vivo Dosages and Administration
| Animal Model | Dosage | Administration Route | Application | Reference |
| Drosophila Larvae | 0.3 - 0.5 mg/mL | Feeding | Seizure induction | [2] |
| Rat | 3 mg/kg | Intraperitoneal (i.p.) | Stimulation of somatostatin release | |
| Rat | Unilateral microinjection | Intracortical | Induction of "pain-like" syndrome | [26] |
Experimental Protocols
Protocol for Whole-Cell Patch-Clamp Recording in Brain Slices to Isolate Excitatory Postsynaptic Currents (EPSCs)
This protocol describes the use of this compound to block inhibitory postsynaptic currents (IPSCs) and isolate EPSCs in neurons within acute brain slices.
Materials:
-
Artificial cerebrospinal fluid (ACSF)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Standard internal solution for patch pipettes
-
Brain slicing and recording equipment
Procedure:
-
Prepare ACSF: Prepare standard ACSF and bubble with 95% O2 / 5% CO2 for at least 30 minutes before use.
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated ACSF.
-
Recovery: Allow slices to recover in oxygenated ACSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.
-
This compound Application: During recording, perfuse the slice with ACSF containing the desired final concentration of this compound (e.g., 50-100 µM). It is recommended to first record baseline activity without picrotoxin.
-
Recording: Obtain whole-cell patch-clamp recordings from the target neurons. At a holding potential of -70 mV, inward currents will primarily be mediated by glutamate receptors (EPSCs) as GABA-A receptor-mediated currents are blocked by this compound.
dot
Caption: Experimental workflow for isolating EPSCs using this compound.
Protocol for In Vivo Microinjection of this compound to Study Seizure Propagation
This protocol provides a general framework for inducing focal seizures through the microinjection of this compound into a specific brain region in an anesthetized animal.
Materials:
-
Anesthetic (e.g., isoflurane, urethane)
-
Stereotaxic apparatus
-
Microsyringe pump and Hamilton syringe
-
This compound solution (e.g., 1 mM in sterile saline)
-
EEG recording system
Procedure:
-
Anesthesia: Anesthetize the animal and mount it in a stereotaxic frame.
-
Craniotomy: Perform a craniotomy over the target brain region.
-
Electrode Placement: Insert recording electrodes in the target region and other connected areas to monitor seizure propagation.
-
Microinjection: Slowly inject a small volume of the this compound solution (e.g., 100-500 nL) into the target nucleus.
-
Data Acquisition: Record EEG activity before, during, and after the microinjection to observe the initiation and spread of seizure activity.
-
Histology: At the end of the experiment, perfuse the animal and process the brain tissue to verify the injection and electrode locations.
dot
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Development of a Drosophila seizure model for in vivo high-throughput drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.vub.be [researchportal.vub.be]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. Unmasking Latent Inhibitory Connections in Human Cortex to Reveal Dormant Cortical Memories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Preclinical evidence supporting the clinical development of central pattern generator-modulating therapies for chronic spinal cord-injured patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical evidence supporting the clinical development of central pattern generator-modulating therapies for chronic spinal cord-injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GABAergic inactivation of the central pattern generators for locomotion in isolated neonatal rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expanding our horizons: central pattern generation in the context of complex activity sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Central Pattern Generators in Spinal Cord Injury: Mechanisms, Modulation, and Therapeutic Strategies for Motor Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Respiratory Rhythm Generation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. An open cortico-basal ganglia loop allows limbic control over motor output via the nigrothalamic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Respiratory rhythm generation: triple oscillator... | F1000Research [f1000research.com]
- 19. An open cortico-basal ganglia loop allows limbic control over motor output via the nigrothalamic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. repub.eur.nl [repub.eur.nl]
- 21. Item - The structure of the cortico-basal ganglia-thalamo-cortical loop model. - Public Library of Science - Figshare [plos.figshare.com]
- 22. cns.nyu.edu [cns.nyu.edu]
- 23. Kinetic analysis of evoked IPSCs discloses mechanism of antagonism of synaptic GABAA receptors by picrotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Multiple mechanisms of picrotoxin block of GABA-induced currents in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Picrotoxin produces a "central" pain-like syndrome when microinjected into the somato-motor cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Picrotoxinin in Insecticide and Pesticide Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrotoxinin, a potent neurotoxin derived from the plant Anamirta cocculus, has long been a focal point in insecticide and pesticide research.[1][2] Its primary mechanism of action involves the non-competitive antagonism of gamma-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission in both vertebrates and invertebrates.[2][3][4] In insects, the disruption of GABAergic signaling by this compound leads to hyperexcitability of the central nervous system, resulting in convulsions, paralysis, and ultimately, death. This makes this compound and its analogs promising candidates for the development of novel insecticides.
These application notes provide a comprehensive overview of the use of this compound in insecticide research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental procedures.
Mechanism of Action: Targeting the Insect GABA Receptor
This compound exerts its insecticidal effects by binding to a specific site within the chloride ion channel of the GABA receptor complex.[2][5] This binding event blocks the influx of chloride ions that would normally occur upon GABA binding, thereby preventing the hyperpolarization of the neuronal membrane and leading to uncontrolled neuronal firing.
Quantitative Data: Insecticidal Activity of this compound
The following table summarizes the reported insecticidal activity of this compound against various insect species. This data is crucial for comparative studies and for understanding the spectrum of activity of this compound.
| Insect Species | Assay Type | Parameter | Value | Reference |
| Drosophila melanogaster (Fruit Fly) | - | - | Resistant to dieldrin mutant (Rdl) shows cross-resistance to this compound | [4] |
| Periplaneta americana (American Cockroach) | Inhibition of GABA-stimulated chloride uptake | - | This compound inhibits GABA-stimulated chloride uptake in coxal muscle | [6] |
| Various cyclodiene-resistant strains | Toxicity Bioassay | - | Show cross-resistance to this compound | [7] |
Experimental Protocols
Insect Toxicity Bioassay (Larval and Adult)
This protocol is a generalized procedure for determining the toxicity of this compound to insects. It can be adapted for both larval and adult stages of various insect species.
Materials:
-
This compound
-
Acetone (or other suitable solvent)
-
Distilled water
-
Test insects (e.g., mosquito larvae, fruit fly adults)
-
24-well plates (for larvae) or glass vials (for adults)
-
Micropipettes
-
Incubator or environmental chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetone.[8] For example, dissolve 10 mg of this compound in 1 mL of acetone to get a 10 mg/mL stock.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to create a range of test concentrations.
-
Larval Assay: a. Dispense a known volume of each this compound dilution into the wells of a 24-well plate. b. Allow the solvent to evaporate completely. c. Add a standard volume of distilled water and a set number of larvae (e.g., 10-20) to each well.[8] d. Include a control group with solvent only. e. Incubate at a controlled temperature and photoperiod. f. Record mortality at 24, 48, and 72 hours.
-
Adult Assay: a. Coat the inside of glass vials with a known amount of each this compound dilution. b. Allow the solvent to evaporate. c. Introduce a set number of adult insects (e.g., 10-20) into each vial.[9] d. Provide a food source if the assay duration is longer than 24 hours. e. Include a control group with solvent-coated vials. f. Record mortality at regular intervals.
-
Data Analysis: Calculate the LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population) using probit analysis.[9]
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound or its analogs to the GABA receptor. It typically involves the use of a radiolabeled ligand that binds to the this compound binding site.
Materials:
-
Insect neuronal membranes (prepared from insect heads or ganglia)
-
Radiolabeled ligand (e.g., [3H]α-dihydrothis compound)
-
Unlabeled this compound (for competition assay)
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize insect tissue in buffer and centrifuge to isolate the membrane fraction.
-
Binding Reaction: a. In a series of tubes, add a constant amount of neuronal membranes and a fixed concentration of the radiolabeled ligand. b. Add increasing concentrations of unlabeled this compound to compete for binding. c. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled ligand). d. Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of unlabeled this compound and determine the IC50 (inhibitory concentration for 50% of binding) and the Ki (inhibition constant).
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to directly measure the effect of this compound on the function of GABA receptors expressed in a heterologous system, such as Xenopus oocytes.
Materials:
-
Xenopus oocytes
-
cRNA encoding the insect GABA receptor subunit(s)
-
TEVC setup (amplifier, electrodes, perfusion system)
-
Oocyte perfusion solution
-
GABA solution
-
This compound solution
Procedure:
-
Oocyte Preparation and Injection: a. Harvest and defolliculate Xenopus oocytes. b. Inject the oocytes with the cRNA encoding the insect GABA receptor. c. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: a. Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current). b. Clamp the membrane potential at a holding potential (e.g., -60 mV). c. Perfuse the oocyte with the perfusion solution.
-
GABA Application: Apply a known concentration of GABA to elicit an inward chloride current.
-
This compound Application: Co-apply this compound with GABA to observe the inhibitory effect on the GABA-induced current.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Generate a dose-response curve to determine the IC50 of this compound.
Future Directions in this compound Research
Recent advances have focused on the synthesis of this compound analogs with improved properties, such as enhanced stability and greater selectivity for insect GABA receptors over their mammalian counterparts.[1] This is a critical step in developing safer and more effective insecticides. The protocols and information provided here serve as a foundation for researchers to further explore the potential of this compound and its derivatives in the ongoing search for novel pest control agents.
References
- 1. Taming a plant-derived toxin | Scripps Research [scripps.edu]
- 2. Picrotoxin - Wikipedia [en.wikipedia.org]
- 3. Picrotoxin | C30H34O13 | CID 31304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A point mutation in a Drosophila GABA receptor confers insecticide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Picrotoxinin as a Positive Control for GABA-A Receptor Antagonism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing picrotoxinin as a positive control in studies investigating GABA-A receptor antagonism. Detailed protocols for key experimental assays are provided, along with summarized quantitative data and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
Picrotoxin, and its active component this compound, is a classical non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. It acts as a channel blocker, physically occluding the ion pore of the receptor, thereby preventing the influx of chloride ions that mediates inhibitory neurotransmission.[1][2] This mechanism makes this compound an indispensable tool and a reliable positive control for identifying and characterizing new GABA-A receptor antagonists. Its use as a central nervous system stimulant and convulsant underscores its potent inhibitory effect on GABAergic signaling.
Mechanism of Action
Picrotoxin's primary mechanism of action is the non-competitive blockade of the GABA-A receptor's chloride ion channel.[1] Unlike competitive antagonists that bind to the GABA binding site, picrotoxin is thought to bind to a site within the transmembrane pore of the receptor.[1][2] This binding event stabilizes a closed or desensitized state of the receptor, even when GABA is bound to its recognition site. This allosteric modulation results in a reduction of the frequency and mean open time of the channel, thereby diminishing the overall inhibitory current.
Data Summary
The following tables summarize the quantitative data for this compound's activity at GABA-A receptors across various experimental platforms.
Table 1: this compound IC50 Values from Electrophysiology Studies
| Receptor Subtype | Cell Type | GABA Concentration | Picrotoxin IC50 | Reference |
| α5β3γ2 | HEK293 | 30 µM | 0.8 µM | [3] |
| Endogenous | Rat Hippocampal Astrocytes | 1 mM | 2.2 µM | [3] |
| Not Specified | Not Specified | Not Specified | ~30 µM | |
| α1β1, α1β1γ2S, α1β1γ2L | Xenopus laevis oocytes | Not Specified | Unaffected by subunit composition | [4] |
Table 2: Picrotoxin Effects in In Vivo Seizure Models
| Animal Model | Administration Route | Seizure Induction Dose | Effect | Reference |
| Mouse | Intraperitoneal | 0.5–4 mg/kg | Induction of convulsive seizures | [5] |
| Mouse | Intraperitoneal | 0.1-30 mg/kg (variable) | Seizure induction | [6] |
| Drosophila Larvae | Feeding | 0.3-0.5 mg/mL | Generalized seizures and lethality | [7] |
Signaling Pathway and Experimental Workflows
GABA-A Receptor Signaling Pathway
The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system. The binding of GABA to the receptor leads to the opening of its integral chloride channel, resulting in hyperpolarization of the neuronal membrane and inhibition of neuronal firing.
Caption: GABA-A receptor signaling pathway and the site of this compound action.
Experimental Workflow: Whole-Cell Patch Clamp Electrophysiology
This workflow outlines the key steps for assessing GABA-A receptor antagonism using this compound in a whole-cell patch clamp setup.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]
- 3. Target-Mediated Brain Tissue Binding for Small Molecule Inhibitors of Heat Shock Protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Seizure susceptibility to various convulsant stimuli in the BTBR mouse model of autism spectrum disorders [frontiersin.org]
- 5. Comparison of the toxicokinetics of the convulsants this compound and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Drosophila seizure model for in vivo high-throughput drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
picrotoxinin stock solution preparation and long-term storage
Technical Support Center: Picrotoxinin
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the preparation and long-term storage of this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the difference between picrotoxin and this compound?
A1: Picrotoxin is a natural compound isolated from the plant Anamirta cocculus. It is an equimolar mixture of two components: this compound, which is the biologically active component and a potent convulsant, and picrotin, which is less active.[1] For experimental purposes, it is crucial to know which compound you are using, as "picrotoxin" will contain both. This guide focuses on this compound, but the handling and storage procedures are applicable to picrotoxin as well.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: this compound is poorly soluble in water but readily dissolves in organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents for preparing stock solutions.[2] Acetonitrile can also be used, especially if the solution is intended for LC/MS analysis, as this compound is stable in it.[3][4]
Q3: What is the maximum concentration for a this compound stock solution?
A3: The maximum concentration depends on the solvent. The table below summarizes the solubility of this compound in common laboratory solvents. It is recommended to use freshly opened, anhydrous DMSO for the best solubility.
Q4: How should I store my this compound stock solution for long-term use?
A4: For long-term storage, it is recommended to aliquot the stock solution into small, tightly sealed vials to avoid repeated freeze-thaw cycles and store them at low temperatures. Storage at -80°C is preferable for longer durations.
Q5: Is this compound stable in aqueous solutions?
A5: No, this compound is highly unstable in aqueous solutions, especially at neutral to alkaline pH. At a physiological pH of 7.4, it has a half-life of approximately 45 minutes at room temperature, with about 70% degradation occurring within an hour.[1][3][4] Degradation is almost instantaneous at a pH of 12.[3][4] Therefore, it is strongly recommended to prepare aqueous working solutions fresh on the day of the experiment and use them immediately.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | ~30 | ~102.6 | Use of anhydrous, fresh DMSO is recommended. |
| Ethanol | ~15 | ~51.3 | Gentle warming can aid dissolution. |
| Acetonitrile | Not specified, but used for stable stock solutions | Not specified | Recommended for LC/MS applications.[3][4] |
| Water | Very low | Very low | Sparingly soluble. |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 | ~0.85 | For preparing aqueous working solutions.[2] |
Table 2: Long-Term Storage and Stability of this compound Stock Solutions
| Storage Condition | Solvent | Recommended Duration | Stability Notes |
| -20°C | DMSO, Ethanol | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | DMSO, Ethanol | Up to 6 months | Preferred for longer-term storage. |
| Room Temperature | Aqueous Solution (pH 7.4) | < 1 hour | Rapid degradation; ~70% loss within an hour.[3][4] |
| Room Temperature | Aqueous Solution (pH 4.0) | < 24 hours | More stable than at neutral pH, but still degrades; ~25% loss within 24 hours.[3][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution (MW: 292.28 g/mol ), you will need 2.92 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the solid is completely dissolved. If dissolution is slow, brief sonication in a water bath may be used.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Troubleshooting Guides
Issue 1: this compound powder is not dissolving completely in the solvent.
-
Possible Cause 1: The concentration is too high for the chosen solvent.
-
Solution: Refer to the solubility table (Table 1) and ensure you are not exceeding the maximum solubility. If necessary, add more solvent to decrease the concentration.
-
-
Possible Cause 2: The solvent quality is poor (e.g., contains water).
-
Solution: Use a fresh, unopened bottle of anhydrous solvent.
-
-
Possible Cause 3: Insufficient agitation.
-
Solution: Continue to vortex the solution. Gentle warming (to no more than 37°C) or brief sonication can also aid dissolution.
-
Issue 2: The prepared stock solution appears cloudy or has precipitated after storage.
-
Possible Cause 1: The solution was not fully dissolved initially.
-
Solution: Try to redissolve the precipitate by gentle warming and vortexing. If it does not redissolve, it is best to prepare a fresh stock solution.
-
-
Possible Cause 2: The storage temperature was not low enough, or the solution underwent multiple freeze-thaw cycles.
-
Solution: Ensure proper storage at -20°C or -80°C and always aliquot the stock solution to avoid repeated freezing and thawing.
-
Issue 3: The experimental results are inconsistent or show a loss of this compound activity.
-
Possible Cause 1: Degradation of this compound in the aqueous working solution.
-
Solution: Always prepare the aqueous working solution fresh from the stock solution immediately before each experiment. Do not store aqueous solutions.[2]
-
-
Possible Cause 2: The stock solution has degraded over time.
-
Solution: If the stock solution has been stored for longer than the recommended duration (see Table 2) or has not been stored properly, prepare a fresh stock solution. There are no distinct visual cues for degradation in organic solvents, so adherence to storage guidelines is critical.
-
Mandatory Visualization
Caption: Workflow for the preparation and storage of this compound stock solutions.
References
managing picrotoxinin stability and hydrolysis in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability and hydrolysis of picrotoxinin in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound is a non-competitive antagonist of the GABA-A receptor, making it a valuable tool in neuroscience research to study inhibitory neurotransmission.[1] However, it is unstable in aqueous solutions, particularly at neutral to alkaline pH, where it undergoes hydrolysis. This degradation leads to a loss of its biological activity, as the hydrolysis products are inactive at the GABA-A receptor.[2] This instability can lead to inconsistent and unreliable experimental results if not properly managed.
Q2: What is the primary mechanism of this compound degradation in aqueous buffers?
A2: this compound degradation in aqueous buffers is primarily due to pH-dependent hydrolysis. The molecule contains two lactone rings that are susceptible to cleavage. In weakly alkaline media (pH 7-9), a reversible hydrolysis of one lactone ring occurs.[2] At higher pH, an irreversible, two-step hydrolysis process takes place, leading to inactive carboxylate products.[2]
Q3: What is the half-life of this compound in a standard physiological buffer?
A3: In a pH 7.4 buffer at room temperature, this compound has a short half-life of approximately 45 minutes.[2] This rapid degradation underscores the importance of preparing fresh solutions for experiments.
Q4: How does temperature affect the stability of this compound?
Q5: Are there more stable analogs of this compound available?
A5: Yes, researchers have developed analogs with improved stability. For example, 5-methyl-picrotoxinin has been shown to have a significantly slower rate of hydrolysis at pH 8 compared to the parent compound, while retaining activity at the GABA-A receptor.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no effect of this compound in my assay. | This compound has degraded due to hydrolysis in the aqueous buffer. | Prepare a fresh stock solution of this compound in DMSO. Dilute to the final working concentration in your aqueous buffer immediately before application. Do not store this compound in aqueous solutions for extended periods.[4] |
| The pH of your experimental buffer is too high (neutral to alkaline). | If your experimental conditions allow, consider using a buffer with a slightly acidic pH to slow down hydrolysis. However, be mindful of the physiological relevance for your specific assay. | |
| The stock solution of this compound was not stored properly. | Store DMSO stock solutions of this compound at -20°C for up to one month or at -80°C for up to six months to ensure stability.[5] | |
| Precipitation is observed when diluting the this compound stock solution into the aqueous buffer. | This compound has limited solubility in aqueous solutions. | Ensure the final concentration of DMSO (or other organic solvent) in your working solution is sufficient to maintain solubility, but low enough to not affect your experimental system. Gentle warming or sonication can aid dissolution, but be cautious of accelerating hydrolysis with excessive heat. |
| The buffer composition is incompatible with the this compound solution. | Test the solubility of this compound in a small volume of your buffer before preparing a large batch. Consider using a different buffer system if precipitation persists. | |
| Variability in results between experimental days. | Inconsistent preparation of this compound working solutions. | Standardize your protocol for preparing and applying this compound. Ensure the time between dissolving this compound in the aqueous buffer and its application is consistent for all experiments. |
| The age of the solid this compound may be a factor. | While solid this compound is relatively stable, it is good practice to use a fresh batch if you suspect the quality of your current stock has degraded. |
Data Presentation
Table 1: Stability of this compound in Various Conditions
| Condition | Parameter | Value | Reference |
| pH 7.4 Buffer (Room Temp) | Half-life | ~45 minutes | [2] |
| Mouse Plasma | Half-life | ~1 hour | [4] |
| In Vivo (mice) | Half-life | ~15 minutes | [4][6] |
| pH 8.0 Phosphate Buffer | Relative Hydrolysis Rate (5-methyl-picrotoxinin vs. This compound) | ~40% | [2] |
| DMSO Stock Solution | Storage at -20°C | Stable for 1 month | [5] |
| DMSO Stock Solution | Storage at -80°C | Stable for 6 months | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Electrophysiology
This protocol provides a general guideline for preparing this compound solutions for use in electrophysiological recordings.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
External recording solution (e.g., artificial cerebrospinal fluid - aCSF), pH adjusted and sterile-filtered.
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
On the day of the experiment, weigh out the required amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly until the this compound is completely dissolved. This stock solution can be stored at -20°C for short-term use (up to 1 month) or at -80°C for longer-term storage (up to 6 months).[5]
-
-
Prepare the Final Working Solution:
-
Immediately before application to your experimental setup, dilute the DMSO stock solution into your external recording solution to the desired final concentration (e.g., 100 µM).
-
Crucially, add the this compound stock solution to the external solution just before perfusion onto the cells to minimize hydrolysis. [4]
-
Ensure the final concentration of DMSO in the working solution is low (typically <0.1%) to avoid solvent effects on your preparation.
-
Vortex the working solution gently to ensure homogeneity.
-
-
Application:
-
Use the freshly prepared working solution for your electrophysiological recording.
-
Do not reuse aqueous this compound solutions from previous experiments.
-
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action on the GABA-A receptor signaling pathway.
Experimental Workflow
Caption: A typical experimental workflow for using this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revision of the unstable this compound hydrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of (–)-Picrotoxinin by Late-Stage Strong Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparison of the toxicokinetics of the convulsants this compound and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]
picrotoxinin half-life and degradation in in vivo experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing picrotoxinin in in vivo experiments. This compound is a potent non-competitive antagonist of the GABA-A receptor, making it a valuable tool in neuroscience research. However, its inherent instability and rapid degradation in vivo present significant challenges. This guide offers troubleshooting advice and detailed protocols to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo experiment with this compound is yielding inconsistent results. What could be the cause?
A1: Inconsistent results with this compound are frequently linked to its chemical instability. This compound has a very short in vivo half-life of approximately 15 minutes in mice due to rapid hydrolysis into the inactive compound, picrotoxic acid.[1][2] This degradation is pH-dependent and occurs even more rapidly in vivo than in plasma.[2][3]
Troubleshooting Steps:
-
Solution Preparation: Always prepare this compound solutions fresh immediately before each experiment. Do not store aqueous solutions, as significant degradation can occur within an hour at physiological pH.[1]
-
pH of Vehicle: this compound is more stable at a slightly acidic pH. While a PBS co-solvent is common, ensure the final pH of your vehicle is not alkaline.
-
Route of Administration: The route of administration can significantly impact the observed effects due to the rapid degradation. Intraperitoneal (i.p.) and intravenous (i.v.) injections will lead to rapid systemic exposure, while other routes might result in more degradation before reaching the target.
-
Time Course of Experiment: Given the short half-life, the timing of behavioral observations or tissue collection is critical. Effects are expected to be transient.
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: this compound has poor solubility in aqueous solutions. A common and effective vehicle for intraperitoneal (i.p.) injection in mice is a mixture of Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS). A 1:4 ratio of DMSO to PBS has been successfully used.[1] Other formulations for poorly water-soluble compounds that could be considered include solutions containing PEG300, Tween-80, or corn oil.
Q3: I am not observing the expected convulsive effects of this compound. Why might this be?
A3: Aside from the stability issues mentioned in Q1, the lack of expected effects could be due to:
-
Sub-threshold Dosage: The effective dose can vary between species and even strains of animals. The reported LD50 in mice has a wide range, and the dose required to induce seizures can also vary.[1] A dose of 2 mg/kg i.p. has been shown to induce seizures in mice.[1]
-
Degraded Compound: If the this compound stock has been stored improperly or for an extended period, it may have degraded. This compound should be stored as a crystalline solid at -20°C.
-
Incorrect Injection Technique: For i.p. injections, ensure the injection is truly intraperitoneal and not subcutaneous or into an organ, which can affect absorption and efficacy.
Q4: How can I measure the concentration of this compound and its metabolites in my samples?
A4: Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for quantifying this compound and its primary degradation product, picrotoxic acid, in biological matrices like plasma and brain homogenates.[1][3] Due to its rapid degradation, immediate processing of samples after collection is crucial.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vivo experiments in mice.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Species | Route of Administration | Reference |
| In Vivo Half-life (t½) | ~15 minutes | Mouse | Intraperitoneal | [1][2] |
| Brain/Plasma Ratio | ~0.3 | Mouse | Intraperitoneal | [1] |
| Plasma Protein Binding | ~50% | Mouse | In vitro (plasma) | [1] |
Table 2: this compound Solution Stability
| Condition | Half-life | Reference |
| pH 7.4 buffer (Room Temp) | ~45 minutes | [2] |
| Mouse Plasma | ~1 hour | [3] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Mice
This protocol is based on established methods for inducing seizures in mice to study the effects of GABA-A receptor antagonism.[1]
Materials:
-
This compound (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Sterile microcentrifuge tubes
-
Sterile syringes (1 ml) and needles (25-27 gauge)
Procedure:
-
Solution Preparation (prepare fresh):
-
On the day of the experiment, weigh the required amount of this compound.
-
Dissolve this compound in DMSO to create a stock solution.
-
Dilute the stock solution with sterile PBS to the final desired concentration in a 1:4 DMSO:PBS ratio. For a 2 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, the final concentration would be 0.2 mg/ml.
-
Vortex the solution thoroughly to ensure it is fully dissolved.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise injection volume.
-
Restrain the mouse appropriately.
-
Administer the this compound solution via intraperitoneal injection into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
-
Observation:
-
Immediately after injection, place the mouse in an observation chamber.
-
Monitor continuously for the onset of seizure activity. Seizure severity can be scored using a standardized scale (e.g., the Racine scale).
-
Note the latency to the first seizure and the duration and characteristics of the seizures.
-
Protocol 2: Sample Collection and Preparation for LC-MS Analysis
Procedure:
-
Sample Collection:
-
At predetermined time points post-injection, anesthetize the mice.
-
Collect blood via cardiac puncture into EDTA-containing tubes.
-
Perfuse the animal with cold saline and then dissect the brain.
-
-
Sample Processing:
-
Immediately centrifuge the blood at 4°C to separate the plasma.
-
Snap-freeze the plasma and brain tissue in liquid nitrogen and store at -80°C until analysis.
-
For analysis, brain tissue will need to be homogenized.
-
Due to the rapid degradation of this compound, minimize the time between sample collection and processing/storage.
-
Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
Caption: this compound's mechanism of action on the GABA-A receptor.
References
picrotoxinin-induced artifacts in whole-cell patch-clamp recordings
Welcome to the technical support center for picrotoxinin (PTX) applications in whole-cell patch-clamp recordings. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate common challenges and avoid potential artifacts during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a non-competitive antagonist of GABA-A receptors. It acts as a channel blocker, physically occluding the pore of the GABA-A receptor chloride channel when it is in the open state. This prevents the influx of chloride ions, thereby inhibiting GABAergic neurotransmission. Unlike competitive antagonists that bind to the GABA binding site, this compound binds to a site within the ion channel pore itself. This action reduces the frequency of channel openings without altering the single-channel conductance.[1][2][3]
Q2: Why am I not seeing a complete block of inhibitory postsynaptic currents (IPSCs)?
There are several potential reasons for an incomplete block of IPSCs:
-
Insufficient Concentration: The effective concentration of picrotoxin can vary between cell types and preparations. While a common working concentration is 50-100 µM, some studies have used concentrations as low as 5 µM for specific effects.[4][5] It may be necessary to perform a dose-response curve to determine the optimal concentration for your specific experiment.
-
Wash-in Time: Picrotoxin's access to its binding site within the channel pore is use-dependent, meaning the channels need to open for the block to occur. Ensure sufficient time for the drug to perfuse the tissue and for synaptic activity to allow channel opening.
-
Presence of Picrotoxin-Insensitive GABA-A Receptor Subunits: Some GABA-A receptor subunit combinations exhibit lower sensitivity to picrotoxin.[6][7] If your cell type expresses these subunits, a complete block with picrotoxin alone may not be achievable.
-
Other Inhibitory Currents: Ensure that other sources of inhibitory currents, such as those mediated by glycine receptors or G-protein-coupled inwardly-rectifying potassium (GIRK) channels, are not contributing to the recorded IPSCs. In some brain regions, a significant component of inhibition is mediated by glycine receptors, which would require a specific antagonist like strychnine for a complete block.[4]
Q3: Is the effect of this compound reversible?
The reversibility of picrotoxin's effects is a known issue and is often slow and incomplete. Due to its "trapping" mechanism within the ion channel, washout can take a considerable amount of time, sometimes up to an hour or more for partial recovery.[8] The rate of recovery can be influenced by the concentration of GABA and the presence of positive allosteric modulators, which can facilitate the "escape" of picrotoxin from the pore.[8][9] For experiments requiring reversible block of GABA-A receptors, a competitive antagonist like gabazine (SR-95531) may be a more suitable choice.[4]
Q4: Can this compound affect neuronal properties other than GABAergic transmission?
Yes, beyond its primary role as a GABA-A receptor antagonist, picrotoxin can have other effects that might be considered artifacts depending on the experimental question:
-
Intrinsic Excitability: By blocking tonic GABAergic inhibition, picrotoxin can depolarize the resting membrane potential and increase the input resistance of neurons.[1] This can lead to an apparent increase in intrinsic excitability, making the neuron more likely to fire action potentials in response to excitatory inputs.
-
Network Hyperexcitability: The disinhibition caused by picrotoxin can lead to network-level hyperexcitability and the generation of epileptiform activity.[10] While this is the desired effect in seizure models, it can be a significant confound if you are studying synaptic transmission under "normal" physiological conditions.
Troubleshooting Guide
Issue 1: Increased spontaneous firing and epileptiform discharges when trying to isolate excitatory postsynaptic currents (EPSCs).
-
Problem: Picrotoxin is effectively blocking inhibition, leading to network hyperexcitability.
-
Solutions:
-
Reduce Picrotoxin Concentration: Titrate the picrotoxin concentration to the lowest effective dose that sufficiently blocks the IPSCs of interest without inducing widespread hyperexcitability.
-
Use a More Selective Antagonist: Consider using gabazine, which is a competitive antagonist and may have a cleaner pharmacological profile for isolating EPSCs.[4]
-
Limit Stimulation: Use a minimal stimulation intensity and frequency to evoke EPSCs to avoid recruiting large-scale network activity.
-
Modify Extracellular Ion Concentrations: In some cases, slightly lowering the extracellular potassium concentration or adjusting the calcium/magnesium ratio can help to reduce overall network excitability.
-
Issue 2: The baseline holding current changes after picrotoxin application.
-
Problem: Picrotoxin is blocking tonically active GABA-A receptors, which contribute to the resting membrane potential.
-
Explanation: Many neurons have a population of extrasynaptic GABA-A receptors that are activated by ambient GABA, generating a "tonic" inhibitory current. Blocking these receptors with picrotoxin will reduce this outward chloride current (or inward cation current depending on the chloride reversal potential), leading to a shift in the holding current.
-
Solution:
-
Allow for a Stable Baseline: Wait for the holding current to stabilize after picrotoxin application before proceeding with your recordings. This may take several minutes.
-
Document the Change: Note the change in holding current as this can be an indication of the presence of tonic inhibition in your recorded cell.
-
Control for Voltage-Dependent Effects: Be aware that a change in the holding potential could potentially affect the activity of voltage-gated channels.
-
Issue 3: Difficulty with washout and recovery of GABAergic responses.
-
Problem: Picrotoxin is trapped in the GABA-A receptor channel, leading to a prolonged or irreversible block.
-
Solutions:
-
Prolonged Washout: Attempt a much longer washout period (e.g., >60 minutes).[8]
-
Facilitate Unbinding: Some studies suggest that applying a high concentration of a GABA-A receptor agonist during the washout period may help to displace picrotoxin from its binding site.[8][9]
-
Use an Alternative Antagonist: For experiments requiring reversibility, use a competitive antagonist like gabazine.
-
Experimental Protocols
Standard Whole-Cell Patch-Clamp Protocol for Isolating EPSCs
This protocol is a general guideline and may require optimization for specific preparations.
1. Solutions and Reagents:
| Solution | Component | Concentration (mM) |
| Artificial Cerebrospinal Fluid (aCSF) | NaCl | 126 |
| KCl | 3 | |
| MgSO₄ | 2 | |
| CaCl₂ | 2 | |
| NaH₂PO₄ | 1.25 | |
| NaHCO₃ | 26.4 | |
| Glucose | 10 | |
| Intracellular Solution (K-Gluconate based) | K-Gluconate | 115 |
| NaCl | 4 | |
| GTP-NaCl | 0.3 | |
| ATP-Mg | 2 | |
| HEPES | 40 | |
| Pharmacology | Picrotoxin | 0.05 - 0.1 |
aCSF should be continuously bubbled with 95% O₂ / 5% CO₂. The pH should be adjusted to 7.4 and the osmolarity to ~300 mOsm. The intracellular solution pH should be adjusted to 7.2 with KOH and the osmolarity to ~290 mOsm.[11]
2. Recording Procedure:
-
Prepare brain slices (300-400 µm thick) and allow them to recover in aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF at a rate of 1.5-2 mL/min.
-
Establish a whole-cell patch-clamp recording from the neuron of interest.
-
Record baseline synaptic activity.
-
To isolate EPSCs, add picrotoxin (typically 100 µM) to the perfusing aCSF.[2]
-
Allow at least 10-15 minutes for the picrotoxin to take full effect. Monitor the disappearance of IPSCs to confirm the block.
-
Proceed with the experimental protocol to record EPSCs.
Visualizations
Signaling Pathway and Mechanism of this compound Action
Caption: Mechanism of this compound action on the GABA-A receptor.
Experimental Workflow for Isolating EPSCs
Caption: Workflow for isolating EPSCs using this compound.
Troubleshooting Logic for this compound Experiments
References
- 1. Alpha5GABAA receptors regulate the intrinsic excitability of mouse hippocampal pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 6. Influence of subunit configuration on the interaction of picrotoxin-site ligands with recombinant GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological and Biophysical Characteristics of Picrotoxin-Resistant, δSubunit-Containing GABAA Receptors [frontiersin.org]
- 8. Factors promoting the release of picrotoxin from the trap in the GABA(A) receptor pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the mechanisms of action of picrotoxin, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synaptic and intrinsic conductances shape picrotoxin-induced synchronized after-discharges in the guinea-pig hippocampal slice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Technical Support Center: Understanding the "Trapping" Block Mechanism of Picrotoxinin in Ion Channels
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the "trapping" block mechanism of picrotoxinin in ion channels. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on ion channels?
This compound is a non-competitive antagonist that primarily targets GABA-A and glycine receptors, which are ligand-gated ion channels.[1][2] It functions as a channel blocker, physically obstructing the flow of ions through the pore.[2][3] The binding site for this compound is located at the cytoplasmic end of the transmembrane channel.[3]
Q2: What is meant by the "trapping" block mechanism?
The "trapping" block is a phenomenon where this compound enters the ion channel pore when it is in the open state (activated by an agonist like GABA or glycine) and binds to its site within the pore.[1][4] When the channel subsequently closes, the this compound molecule can become physically trapped inside.[1][5] This results in a prolonged blockade of the channel, even after the external application of this compound has been removed.[5]
Q3: Is the blocking effect of this compound dependent on the presence of an agonist?
Yes, the primary blocking mechanism of this compound is "use-dependent" or "open-channel block".[4][6] This means that the channel must be opened by an agonist for this compound to access its binding site within the pore and exert its blocking effect.[4][6] Some studies, however, suggest the existence of a secondary, use-independent blocking mechanism.[6]
Q4: Which specific ion channels are most sensitive to this compound?
This compound is a well-established antagonist of Cys-loop ligand-gated ion channels, with the highest potency for:
-
GABA-A receptors : These are the primary inhibitory neurotransmitter receptors in the central nervous system.[2][7]
-
Glycine receptors : These are also inhibitory receptors, predominantly found in the spinal cord and brainstem.[1][8]
-
Invertebrate glutamate-gated chloride channels (GluCls) .[4]
Its effect on other channels, like serotonin (5-HT3) receptors, has also been reported, although the sensitivity and molecular determinants of the block may differ.[9]
Q5: Where is the binding site for this compound located?
Experimental evidence and structural modeling consistently point to a binding site within the transmembrane pore of the ion channel.[2][7] This site is lined by amino acid residues from the second transmembrane segment (M2) of the receptor subunits. Specifically, residues at the 2', 6', and 9' positions of the M2 helix are crucial for this compound binding and sensitivity.[2][7]
Troubleshooting Guides
This section addresses common issues encountered during experiments investigating the this compound trapping block.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No observable blocking effect of this compound. | 1. Channel is not being activated: this compound is a use-dependent blocker. 2. Incorrect this compound concentration: The effective concentration can vary between receptor subtypes. 3. Degradation of this compound solution: this compound can be unstable in solution, especially at higher pH. | 1. Ensure co-application of an appropriate agonist (e.g., GABA, glycine) to open the channels. 2. Perform a dose-response curve to determine the IC50 for your specific receptor. Start with a concentration range reported in the literature (e.g., 1-100 µM). 3. Prepare fresh this compound solutions for each experiment. Check the pH of your recording solutions. |
| High variability in the degree of block between experiments. | 1. Inconsistent agonist application: The extent of channel opening will affect the degree of block. 2. Differences in receptor subunit composition: Different subunit combinations can have varying sensitivities to this compound.[4][8] 3. "Washout" or "aftereffect" from previous applications: The trapping mechanism can lead to a persistent block.[5] | 1. Standardize the duration and concentration of agonist application. 2. If using recombinant expression systems, verify the subunit composition of your expressed receptors. 3. Allow for a sufficient washout period between this compound applications to ensure complete recovery of the current. The recovery can be slow (minutes).[5] |
| Unexpectedly slow onset or offset of the block. | 1. Trapping and un-trapping kinetics: The slow kinetics are characteristic of the trapping block mechanism.[1][10] 2. Diffusion barriers in the experimental setup. | 1. This is an expected finding. The slow off-rate is a hallmark of the trapping mechanism. The on-rate is dependent on channel opening. 2. Ensure your perfusion system allows for rapid solution exchange at the cell surface. |
| Rebound current observed upon washout of this compound and agonist. | This is a known phenomenon, particularly for GABA-C and some glycine receptors.[1][10] It is thought to result from the unblocking of channels that were trapped in a blocked, but agonist-bound, state. | This observation is consistent with the trapping block mechanism and can be a useful piece of data for kinetic modeling. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the this compound block from various studies. Note that values can vary depending on the specific receptor subtype, expression system, and experimental conditions.
| Receptor/Channel | Agonist | This compound IC50 / Kd | Key Findings | Reference(s) |
| Homomeric α2 Glycine Receptor | Glycine | Concentration-dependent | Block is voltage-independent. Picrotoxin binds to both open and fully-liganded closed states. | [1] |
| Invertebrate GluClα | Glutamate | 59 µM | Lower affinity compared to GluClβ. | [4] |
| Invertebrate GluClβ | Glutamate | 77 nM | High-affinity block, promoted by channel activation. | [4] |
| GABA-A ρ1 Receptor | GABA | - | This compound is more potent on ρ2 than ρ1 subunits, a difference attributed to residues at the 2' position. | [11] |
| GABA-A ρ2 Receptor | GABA | - | Higher potency than for ρ1. | [11] |
Experimental Protocols
Electrophysiological Recording of this compound Block (Whole-Cell Patch-Clamp)
This protocol is adapted for recording from cultured cells (e.g., HEK293 or CHO cells) expressing recombinant GABA-A or glycine receptors.
a. Cell Preparation and Recording Solutions:
-
External Solution (in mM): 138 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 CsCl, 4 NaCl, 4 MgCl₂, 0.5 CaCl₂, 5 EGTA, 10 HEPES; pH adjusted to 7.25 with CsOH.[12]
-
Agonist and this compound Solutions: Prepare stock solutions of the agonist (e.g., GABA, glycine) and this compound in the external solution at the desired concentrations.
b. Recording Procedure:
-
Establish a whole-cell patch-clamp recording from a transfected cell.
-
Voltage-clamp the cell at a holding potential of -60 mV or -70 mV.[12]
-
Apply the agonist alone for a brief period (e.g., 1-5 seconds) to establish a baseline control current.
-
Co-apply the agonist and this compound for the same duration. The onset of the block should be observed as a reduction in the current amplitude.
-
To observe the "trapping" effect, apply the agonist and this compound, then wash with the external solution containing only the agonist. A persistent block indicates trapping.
-
To measure the recovery from the block, wash with the external solution (without agonist or this compound) for an extended period, periodically applying the agonist to probe the current amplitude.
Site-Directed Mutagenesis to Identify Key Residues
This protocol outlines the general steps for investigating the role of specific amino acid residues in this compound sensitivity.
a. Mutagenesis:
-
Identify the target residue(s) within the M2 domain of the receptor subunit (e.g., at the 2', 6', or 9' positions) based on sequence alignments and published literature.[4][9]
-
Use a commercially available site-directed mutagenesis kit to introduce the desired point mutation into the cDNA of the receptor subunit.
-
Verify the mutation by DNA sequencing.
b. Expression and Functional Testing:
-
Transfect the mutated receptor subunit cDNA (along with other necessary subunits for heteromeric receptors) into a suitable cell line (e.g., HEK293, Xenopus oocytes).
-
Perform electrophysiological recordings as described in Protocol 1.
-
Compare the this compound sensitivity (IC50) of the mutant receptor to the wild-type receptor to determine the effect of the mutation. A significant shift in the IC50 indicates that the mutated residue is important for this compound binding or the conformational changes associated with the block.[4]
Visualizations
Signaling and Experimental Diagrams
Caption: State diagram of the this compound trapping block mechanism.
Caption: Workflow for an electrophysiology experiment studying this compound block.
Caption: Logical flow of events in the this compound trapping block.
References
- 1. Mechanisms for picrotoxin block of alpha2 homomeric glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. AOP-Wiki [aopwiki.org]
- 4. Picrotoxin blockade of invertebrate glutamate-gated chloride channels: subunit dependence and evidence for binding within the pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors promoting the release of picrotoxin from the trap in the GABA(A) receptor pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple mechanisms of picrotoxin block of GABA-induced currents in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gating effects on picrotin block of glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular determinants of picrotoxin inhibition of 5-hydroxytryptamine type 3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Picrotoxin accelerates relaxation of GABAC receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 12. Frontiers | Pharmacological and Biophysical Characteristics of Picrotoxin-Resistant, δSubunit-Containing GABAA Receptors [frontiersin.org]
Technical Support Center: Mitigating Picrotoxinin Chemical Instability
This technical support center provides researchers, scientists, and drug development professionals with essential information to mitigate the chemical instability of picrotoxinin, ensuring more reproducible and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound (PXN) is a potent, non-competitive antagonist of GABA-A receptors, widely used in neuroscience to identify GABAergic signaling.[1][2][3] Its chemical structure contains two lactone moieties that are susceptible to hydrolysis, particularly in aqueous solutions.[4] This instability is a significant concern because the hydrolysis products of this compound are inactive, meaning that decomposed solutions can lead to a misinterpretation of experimental results, suggesting a lack of GABAergic signaling where it might exist.[1]
Q2: What are the main factors that affect this compound's stability in solution?
A2: The primary factors affecting this compound stability are:
-
pH: this compound is particularly unstable in weakly alkaline (basic) media.[1][5][6] Hydrolysis occurs in a pH-dependent manner.[1]
-
Temperature: Elevated temperatures can accelerate the degradation process.[4]
-
Solvent: this compound readily decomposes in nucleophilic solvents like water and methanol through hydrolysis or solvolysis of its lactone groups.[4]
-
Light: While less documented than pH and temperature, exposure to light may also affect the stability of aqueous this compound solutions.[7]
Q3: How quickly does this compound degrade in a typical physiological buffer (pH 7.4)?
A3: The degradation can be surprisingly rapid. At room temperature in a pH 7.4 buffer, this compound has a reported half-life of only about 45 minutes.[1] This rapid decay underscores the critical need for fresh solution preparation immediately before an experiment.
Q4: What are the degradation products of this compound?
A4: this compound undergoes hydrolysis to form several products. In weakly basic conditions (pH 7-9), it reversibly converts to an unstable carboxylate anion.[1] At higher pH, it irreversibly degrades into picrotoxic acid and this compound dicarboxylic acid.[1] These degradation products are not active as GABA-A receptor antagonists.[1]
Q5: Can I store this compound stock solutions? If so, how?
A5: Yes, stock solutions can be stored under specific conditions to minimize degradation. It is recommended to prepare stock solutions in a dry, non-nucleophilic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.[2][4] These stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[3] For long-term storage (up to 6 months), -80°C is recommended. For shorter periods (up to 1 month), -20°C is acceptable.[2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker than expected antagonist effect. | This compound degradation due to improper solution preparation or storage. | Prepare fresh working solutions for each experiment from a properly stored stock.[2][8] Minimize the time between solution preparation and application. Use a non-nucleophilic solvent like acetonitrile for stock solutions.[4] |
| Complete loss of antagonist activity. | Significant degradation of this compound in the working solution. | Verify the pH of your experimental buffer; this compound degrades rapidly in weakly alkaline conditions.[1] Prepare fresh solutions immediately before use. Consider performing a stability test of your solution using HPLC. |
| Variability in results between experimental days. | Inconsistent solution preparation methods or age of the working solution. | Standardize your protocol for solution preparation. Always use freshly prepared working solutions.[8] Ensure the stock solution has not exceeded its recommended storage time and has been stored correctly.[2][3] |
| Precipitation observed when preparing working solution. | Poor solubility of this compound in the aqueous buffer. | Use of co-solvents may be necessary. For in vivo experiments, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[2] Gentle heating and/or sonication can aid dissolution, but be mindful of potential temperature-induced degradation.[2] |
Data Summary: this compound Stability
Table 1: Stability of this compound in Aqueous Solutions under Various Conditions. [4]
| pH | Temperature | Time Point | Stability |
| 4.0 | Room Temp | 24 h | Stable |
| 7.4 | Room Temp | 24 h | Significant Degradation |
| 12.0 | Room Temp | 24 h | Complete Degradation |
| 4.0 | 37 °C | 24 h | Stable |
| 7.4 | 37 °C | 24 h | Significant Degradation |
| 12.0 | 37 °C | 24 h | Complete Degradation |
Table 2: Recommended Storage Conditions for this compound Solutions. [2][3]
| Solution Type | Solvent | Storage Temperature | Maximum Storage Period |
| Powder | N/A | Room Temperature | Per manufacturer's recommendation |
| Stock Solution | Dry DMSO or Acetonitrile | -80°C | 6 months |
| Stock Solution | Dry DMSO or Acetonitrile | -20°C | 1 month |
| Working Solution | Aqueous Buffer | N/A | Prepare fresh for each experiment |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Safety Precautions: Handle solid this compound and DMSO in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety glasses.[9]
-
Weighing: Carefully weigh the desired amount of this compound powder. For a 10 mM stock solution, this would be approximately 2.92 mg per 1 mL of DMSO.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of dry, anhydrous DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent contamination and repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[2][3]
Protocol 2: Preparation of this compound Working Solution
-
Timing: Prepare the working solution immediately before application to your experimental system to minimize degradation.[8]
-
Dilution: On the day of the experiment, retrieve a single aliquot of the frozen stock solution and allow it to thaw at room temperature.
-
Calculation: Calculate the volume of stock solution needed to achieve the desired final concentration in your experimental buffer.
-
Mixing: Add the calculated volume of the stock solution to the experimental buffer and mix thoroughly. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and below any toxic threshold.
-
Use: Use the freshly prepared working solution without delay.
Protocol 3: Stability Assessment by HPLC (General Overview)
High-Performance Liquid Chromatography (HPLC) is a powerful technique to quantify the amount of active this compound and its degradation products over time.[10][11]
-
Sample Preparation: Prepare this compound solutions in the buffers and conditions you wish to test (e.g., pH 7.4 at room temperature).
-
Time Points: At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the solution and stop the degradation process, for example, by acidification or freezing.
-
HPLC Analysis: Inject the samples into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Method: Develop a stability-indicating HPLC method that can separate this compound from its degradation products.[11][12][13] The mobile phase could consist of an acetonitrile and ammonium acetate buffer mixture.[12]
-
Quantification: Create a standard curve with known concentrations of this compound. Use the peak area from the chromatograms to quantify the concentration of this compound remaining at each time point. This will allow you to determine the degradation rate and half-life under your specific experimental conditions.
Visualizations
Caption: this compound degradation pathway showing key products.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting inconsistent this compound results.
References
- 1. Revision of the unstable this compound hydrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Comparison of the toxicokinetics of the convulsants this compound and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-EPMC8373721 - Revision of the Unstable this compound Hydrolysis Product. - OmicsDI [omicsdi.org]
- 6. Revision of the Unstable this compound Hydrolysis Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The stability of aqueous solutions of picrotoxin to light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. japsonline.com [japsonline.com]
impact of pH on picrotoxinin activity and stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on picrotoxinin activity and stability in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution doesn't seem to be active. What could be the issue?
A1: The most common reason for a loss of this compound activity is degradation due to hydrolysis in aqueous solutions. This compound is highly unstable at neutral and alkaline pH.[1][2] At a physiological pH of 7.4, it has a half-life of only about 45 minutes at room temperature.[1] For in vivo experiments, it's recommended to prepare the working solution freshly and use it on the same day.[3]
Q2: What is the optimal pH for storing this compound solutions?
A2: this compound is most stable in acidic conditions. At a pH of 4.0, approximately 75% of the compound remains intact after 24 hours.[2] For long-term storage, it is best to store stock solutions in an anhydrous solvent like DMSO at -20°C or -80°C.[3][4]
Q3: How does pH affect the activity of this compound on GABA-A receptors?
A3: While pH may have a direct effect on the GABA-A receptor itself, the primary impact of pH on this compound's observed activity is due to its stability. As this compound degrades in neutral to alkaline solutions, its effective concentration decreases, leading to a reduction or complete loss of its antagonistic effect on GABA-A receptors.[1] The hydrolysis products of this compound are inactive.[1][5]
Q4: Can I autoclave my this compound solution to sterilize it?
A4: No, autoclaving this compound solutions is not recommended. This compound is unstable at elevated temperatures, and instability has been noted above pH 6.5 in an autoclave.[1]
Q5: What are the degradation products of this compound?
A5: this compound undergoes hydrolysis in weakly alkaline media, leading to the formation of inactive carboxylate anions.[1] At higher pH, irreversible degradation occurs through intramolecular ring opening of the 8,9-epoxide or a second lactone hydrolysis.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no convulsant effect in animal models. | This compound degradation in the prepared solution. The in vivo half-life in mice is very short (around 15 minutes).[1] | Prepare fresh solutions immediately before administration. Ensure the pH of the vehicle is slightly acidic if possible, without causing harm to the animal. |
| Loss of GABA-A receptor antagonism in in vitro assays (e.g., electrophysiology, binding assays). | Degradation of this compound in the physiological buffer (typically pH 7.4). | Prepare stock solutions in DMSO and dilute into the assay buffer immediately before the experiment. Minimize the time the compound is in the aqueous buffer. Consider running control experiments to measure the stability of this compound in your specific buffer over the time course of your experiment. |
| Precipitation observed when preparing aqueous solutions. | Low aqueous solubility of this compound. | Prepare a concentrated stock solution in an organic solvent like DMSO. For the final working solution, use a protocol with co-solvents such as PEG300 and Tween-80 to improve solubility.[3] Sonication or gentle warming can also aid dissolution.[3][4] |
Quantitative Data on this compound Stability
Table 1: pH-Dependent Stability of this compound in Aqueous Solution
| pH | Temperature | Time | Remaining this compound | Reference |
| 4.0 | Room Temperature | 24 hours | ~75% | [2] |
| 7.4 | Room Temperature | 1 hour | ~30% | [2] |
| 7.4 | Room Temperature | 45 minutes | ~50% (Half-life) | [1] |
| 12.0 | Room Temperature | Instantaneous | ~0% | [2] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Storage Temperature | Duration | Reference |
| Powder | - | -20°C | 3 years | [3] |
| Stock Solution | DMSO | -80°C | 6 months | [3][4] |
| Stock Solution | DMSO | -20°C | 1 month | [3][4] |
| In Vivo Working Solution | Aqueous with co-solvents | Prepare Fresh | Use on the same day | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).[3]
-
If necessary, use an ultrasonic bath to aid dissolution.[3][4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[3][4]
Protocol 2: Assessment of this compound Stability by LC/MS
-
Prepare stock solutions of this compound (e.g., 100 mM) in dry DMSO.[2]
-
Dilute the stock solution to the desired final concentration (e.g., 50 µM) in aqueous buffers of different pH values (e.g., 4.0, 7.4, and 12.0).[2]
-
Incubate the solutions at the desired temperature (e.g., room temperature or 37°C).[2]
-
At various time points (e.g., 5 min, 1 h, 24 h), take an aliquot of each solution.[2]
-
Analyze the aliquots by a validated LC/MS method to quantify the amount of remaining this compound.
-
Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.
Visualizations
References
- 1. Revision of the unstable this compound hydrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the toxicokinetics of the convulsants this compound and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Picrotoxinin and Gabazine in Blocking GABA Currents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of picrotoxinin and gabazine, two widely used antagonists of γ-aminobutyric acid (GABA) receptors, focusing on their efficacy and mechanisms in blocking GABA-activated currents. This analysis is supported by experimental data to inform the selection of the appropriate antagonist for specific research applications.
Executive Summary
This compound and gabazine are both potent blockers of GABAA receptor-mediated currents, but they operate through distinct mechanisms. Gabazine acts as a competitive antagonist, directly competing with GABA for its binding site on the receptor. In contrast, this compound is a non-competitive antagonist that blocks the chloride ion channel of the GABAA receptor, preventing ion flow even when GABA is bound.[1][2] This fundamental difference in their mechanism of action leads to distinct pharmacological profiles, influencing their application in experimental neuroscience.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and gabazine based on available experimental data. It is important to note that IC50 values can vary depending on the specific GABAA receptor subunit composition and the experimental conditions.
| Parameter | This compound | Gabazine (SR-95531) | References |
| Mechanism of Action | Non-competitive channel blocker | Competitive antagonist | [1][2] |
| Binding Site | Within the chloride ion channel pore | GABA binding site | [1][2] |
| IC50 (GABAA Receptors) | ~0.6 - 100 µM (Varies with subunit composition and GABA concentration) | ~1 µM | [2][3] |
| Effect on Tonic Currents | Can block tonic currents | Can block tonic currents, but may be less effective against spontaneously opening channels | [4] |
| Reversibility | Considered largely irreversible or very slowly reversible | Reversible | [5] |
| Selectivity | Also inhibits glycine receptors and some other ligand-gated ion channels | Highly selective for GABAA receptors | [2][6] |
| Water Solubility | Low | High | [2] |
Mechanism of Action and Signaling Pathway
GABA is the primary inhibitory neurotransmitter in the central nervous system. Its binding to postsynaptic GABAA receptors, which are ligand-gated chloride ion channels, leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.
Both this compound and gabazine disrupt this inhibitory signaling, but at different points in the pathway.
Gabazine's competitive antagonism means it directly competes with GABA at its binding site on the receptor. Increasing the concentration of GABA can overcome the blocking effect of gabazine.
This compound , on the other hand, acts as a non-competitive channel blocker. It binds to a site within the pore of the chloride channel, physically obstructing the flow of ions.[1] This blockade is not dependent on the concentration of GABA, and therefore cannot be surmounted by increasing GABA levels.
Below is a diagram illustrating the GABAergic signaling pathway and the points of intervention for this compound and gabazine.
Experimental Protocols
The most common technique for studying the effects of this compound and gabazine on GABA currents is whole-cell patch-clamp electrophysiology . This method allows for the direct measurement of ion currents across the membrane of a single neuron.
Objective: To measure and compare the blocking effects of this compound and gabazine on GABA-evoked currents in cultured neurons or brain slices.
Materials:
-
Cultured neurons or acute brain slices
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Borosilicate glass capillaries for patch pipettes
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
GABA
-
This compound
-
Gabazine
-
Perfusion system
Methodology:
-
Preparation: Prepare aCSF and intracellular solutions. Pull patch pipettes to a resistance of 3-6 MΩ.
-
Cell Selection: Identify a healthy neuron for recording under the microscope.
-
Patching: Achieve a gigaohm seal between the patch pipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane to gain electrical access to the cell's interior.
-
Baseline Recording: Record baseline membrane currents in voltage-clamp mode (holding potential typically -60 mV).
-
GABA Application: Apply a known concentration of GABA via the perfusion system to evoke an inward chloride current.
-
Antagonist Application:
-
Gabazine: Co-apply gabazine with GABA. Observe the reduction in the GABA-evoked current. To demonstrate competitive antagonism, increase the concentration of GABA while keeping the gabazine concentration constant and observe the partial recovery of the current.
-
This compound: Co-apply this compound with GABA. Observe the reduction in the GABA-evoked current. Note the typically slower onset and washout of the block compared to gabazine.[5]
-
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the antagonists. Calculate the percentage of inhibition and, if possible, determine the IC50 values.
The following diagram outlines the experimental workflow for a comparative analysis.
References
- 1. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Glycine receptor subunit composition alters the action of GABA antagonists | Visual Neuroscience | Cambridge Core [cambridge.org]
Validating GABAA Receptor Blockade: A Comparative Guide to Picrotoxin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of picrotoxin's performance in blocking γ-aminobutyric acid type A (GABAA) receptors against other common antagonists. Supported by experimental data, this document details the methodologies for key validation experiments and visualizes critical pathways and workflows.
The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1] Its modulation is a key target for a wide range of therapeutics. Validating the blockade of this receptor is a critical step in neuroscience research and drug discovery. Picrotoxin, a non-competitive antagonist, is a widely used tool for this purpose.[2][3] This guide will compare picrotoxin with another commonly used antagonist, bicuculline, and provide the necessary protocols and data for its effective use.
Picrotoxin: Mechanism and Performance
Picrotoxin acts as a non-competitive antagonist of the GABAA receptor, meaning it does not directly compete with GABA for its binding site.[1][3][4] Instead, it is thought to block the chloride ion channel pore of the receptor, thereby preventing the influx of chloride ions that leads to hyperpolarization and inhibition of the neuron.[2][3][5] Some studies also suggest it may bind to an allosteric site to stabilize a closed or desensitized state of the receptor.[6][7][8] This mechanism contrasts with competitive antagonists like bicuculline, which directly compete with GABA at its binding site.[9][10]
The practical implication of this mechanistic difference is that picrotoxin's blockade is not overcome by increasing concentrations of GABA. Instead, it reduces the maximum response to GABA.[9]
Comparative Performance: Picrotoxin vs. Bicuculline
Picrotoxin and bicuculline are both effective GABAA receptor antagonists, but their distinct mechanisms of action lead to different experimental outcomes.
| Antagonist | Mechanism of Action | Effect on GABA Dose-Response Curve | Typical IC50 / EC50 | Key Characteristics |
| Picrotoxin | Non-competitive channel blocker[1][3] | Depression of the maximum response with a slight rightward shift[9] | 0.4 µM to 2.2 µM[11][12] | Blockade is not surmounted by high GABA concentrations. Can also inhibit other ligand-gated ion channels at higher concentrations.[13][14] |
| Bicuculline | Competitive antagonist[9][10] | Parallel rightward shift[9] | EC50 of 2.1 µM[12] | Blockade can be overcome by increasing concentrations of GABA. May have off-target effects on calcium-activated potassium channels.[10][15] |
Experimental Protocols
Validating GABAA receptor blockade typically involves electrophysiological techniques, such as two-electrode voltage clamp or patch-clamp, to measure the ion flow through the receptor in the presence of GABA and the antagonist.
Protocol: Electrophysiological Validation of GABAA Receptor Blockade
This protocol outlines a typical experiment using whole-cell patch-clamp recording in a cell line expressing GABAA receptors (e.g., HEK293 cells) or in primary neurons.
1. Cell Preparation:
- Culture cells expressing the GABAA receptor subtype of interest.
- Plate cells onto coverslips suitable for microscopy and electrophysiological recording.
- Use cells at an appropriate confluency for patching.
2. Electrophysiology Setup:
- Prepare the patch-clamp rig, including the microscope, micromanipulator, amplifier, and data acquisition system.
- Pull glass pipettes to a resistance of 3-5 MΩ.
- Fill the pipette with an internal solution containing a high chloride concentration to allow for the measurement of inward chloride currents. A typical internal solution may contain (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, adjusted to pH 7.3 with CsOH.
- Prepare an external solution (e.g., artificial cerebrospinal fluid or a saline solution) containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
3. Recording Procedure:
- Obtain a gigaseal and establish a whole-cell recording configuration.
- Clamp the cell at a holding potential of -60 mV.
- Establish a baseline recording in the external solution.
- Apply a known concentration of GABA (e.g., the EC50 concentration) to elicit a control current response.
- Wash out the GABA and allow the current to return to baseline.
- Pre-incubate the cell with the desired concentration of picrotoxin for a set period (e.g., 1-2 minutes).
- Co-apply the same concentration of GABA with picrotoxin and record the inhibited current response.
- To construct a dose-response curve, repeat the process with increasing concentrations of picrotoxin.[11][12][16]
- At the end of the experiment, apply a high concentration of picrotoxin (e.g., 100 µM) to confirm maximal blockade.[17]
4. Data Analysis:
- Measure the peak amplitude of the GABA-evoked currents in the absence and presence of different concentrations of picrotoxin.
- Normalize the inhibited current responses to the control GABA response.
- Plot the normalized response against the logarithm of the picrotoxin concentration to generate a dose-response curve.
- Fit the curve with a suitable equation (e.g., the Hill equation) to determine the IC50 value.
Visualizing Key Concepts
To further clarify the processes involved in GABAA receptor blockade, the following diagrams illustrate the signaling pathway, the experimental workflow, and a logical comparison of picrotoxin and bicuculline.
Caption: GABAA Receptor Signaling and Picrotoxin Blockade.
Caption: Workflow for Validating GABAA Receptor Blockade.
Caption: Logical Comparison of Picrotoxin and Bicuculline.
References
- 1. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Picrotoxin - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. AOP-Wiki [aopwiki.org]
- 6. On the mechanism of action of picrotoxin on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the mechanism of action of picrotoxin on GABA receptor channels in dissociated sympathetic neurones of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A functional comparison of the antagonists bicuculline and picrotoxin at recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sophion.com [sophion.com]
- 12. researchgate.net [researchgate.net]
- 13. The GABA(A) receptor antagonist picrotoxin inhibits 5-hydroxytryptamine type 3A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. experts.unthsc.edu [experts.unthsc.edu]
- 15. Picrotoxin and bicuculline have different effects on lumbar spinal networks and motoneurons in the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of Methods for the Intracellular Blockade of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Toxicokinetic Analysis: Picrotoxinin vs. TETS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicokinetic profiles of two potent convulsants: picrotoxinin and tetramethylenedisulfotetramine (TETS). Both compounds are significant tools in neuroscience research and have implications for public health and safety. Understanding their distinct absorption, distribution, metabolism, and excretion (ADME) characteristics is crucial for predicting their toxic effects, developing potential antidotes, and designing safer experimental protocols.
At a Glance: Key Toxicokinetic Parameters
The following table summarizes the core toxicokinetic parameters of this compound and TETS, primarily based on studies conducted in mice.
| Parameter | This compound | TETS (Tetramethylenedisulfotetramine) | Reference |
| Mechanism of Action | Non-competitive GABA-A receptor antagonist | Non-competitive GABA-A receptor antagonist | [1][2] |
| Half-life (t½) | ~15 minutes (in vivo, mouse) | Persistent; serum levels remain constant for 48 hours and slowly decline over 10 days (in vivo, mouse) | [1][2] |
| Metabolism | Rapidly hydrolyzes to the less active picrotoxic acid | Not metabolized by liver microsomes | [1][2] |
| Brain Penetrance | Moderate (Brain/Plasma Ratio: 0.3) | Persistent in brain tissue | [1][2] |
| Plasma Protein Binding | ~50% | Not explicitly reported, but persistence suggests potential for significant binding or tissue sequestration. | [1] |
| Bioavailability | Not explicitly quantified, but toxicity varies with administration route due to rapid hydrolysis. | Close to 100% (based on similar seizure severity across intraperitoneal, subcutaneous, and oral administration) | [1] |
| Excretion | Metabolites are likely renally excreted. | Slowly eliminated from the body; detectable in urine up to 10 days post-ingestion in humans. | [1] |
Deep Dive: Experimental Methodologies
The data presented in this guide are derived from rigorous experimental protocols. Below are detailed descriptions of the key methodologies employed in the comparative toxicokinetic studies of this compound and TETS.
Animal Models and Dosing
-
Species: Male NIH-NCI Swiss mice are commonly used for in vivo toxicokinetic studies.
-
This compound Administration: For pharmacokinetic analysis, this compound is typically dissolved in a vehicle such as a 1:4 DMSO/PBS solution and administered intraperitoneally (IP) at a dose of 2 mg/kg.
-
TETS Administration: TETS is administered intravenously (IV) at a dose of 0.05 mg/kg for pharmacokinetic studies to avoid seizure activity during the experiment. For long-term persistence studies, TETS is administered at its LD50 (0.2 mg/kg) with the use of rescue medications to prevent lethality.
Sample Collection and Preparation
-
Blood Collection: Blood samples are collected at various time points post-administration via methods such as cardiac puncture. Plasma is separated by centrifugation.
-
Tissue Collection: Brain and liver tissues are harvested, weighed, and homogenized for analysis of compound distribution.
-
Sample Preparation for this compound Analysis: Due to its instability, stock solutions of this compound are prepared fresh daily in a non-nucleophilic solvent like acetonitrile.
-
Sample Preparation for TETS Analysis: Samples for TETS analysis are processed for either Gas Chromatography-Mass Spectrometry (GC/MS) or a TETS-selective immunoassay.
Analytical Techniques
-
This compound Quantification (LC/MS):
-
Instrumentation: A liquid chromatography system coupled with a mass spectrometer (LC/MS) is used.
-
Chromatography: A C18 column is typically used with a gradient elution of mobile phases such as 10 mM ammonium formate in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
-
Detection: The mass spectrometer is operated in a mode to specifically detect and quantify this compound and its hydrolysis product, picrotoxic acid.
-
-
TETS Quantification (GC/MS and Immunoassay):
-
GC/MS: This technique provides high sensitivity and specificity for the detection and quantification of TETS in biological matrices.
-
TETS-Selective Immunoassay: A specific immunoassay can be used for the rapid and sensitive detection of TETS in serum and tissue samples.
-
In Vitro Stability and Metabolism Assays
-
This compound Stability: The stability of this compound is assessed by incubating it in aqueous solutions at different pH values (e.g., 4.0, 7.4, and 12.0) and temperatures (room temperature and 37°C). The degradation is monitored over time using LC/MS.
-
TETS Metabolism: The metabolic stability of TETS is evaluated by incubating it with liver microsomes, which contain the primary drug-metabolizing enzymes. The concentration of TETS is measured over time to determine if any metabolism occurs.
Plasma Protein Binding Assay
-
Method: Rapid equilibrium dialysis (RED) devices are used to determine the extent of this compound binding to plasma proteins. The compound is added to plasma and allowed to equilibrate across a semi-permeable membrane. The concentrations in the plasma and buffer chambers are then measured to calculate the percentage of protein binding. Ultracentrifugation can also be used as an alternative method.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of action for this compound and TETS at the GABA-A receptor.
Caption: A simplified workflow for in vivo toxicokinetic studies.
Discussion and Conclusion
The stark contrast in the toxicokinetics of this compound and TETS, despite their similar potencies as GABA-A receptor antagonists, underscores the critical role of ADME properties in determining overall toxicity.
This compound's rapid in vivo hydrolysis to a less active metabolite results in a short half-life and transient toxic effects.[1][2] This metabolic instability likely contributes to its lower lethality compared to TETS. The moderate brain penetrance of this compound is also a key factor influencing its central nervous system effects.
In contrast, TETS is a highly persistent compound that is not readily metabolized.[1][2] Its high bioavailability and prolonged presence in the serum and brain lead to sustained GABA-A receptor blockade, resulting in long-lasting and recurrent seizures.[1][2] This persistence makes TETS a significantly more dangerous poison.
For researchers, these findings have important implications. When using this compound as a research tool, its short half-life must be considered in experimental design, particularly in studies requiring sustained GABA-A receptor antagonism. For TETS, its extreme persistence and toxicity necessitate stringent safety protocols and highlight the need for the development of effective countermeasures that can either neutralize the compound or accelerate its elimination from the body.
This comparative guide provides a foundational understanding of the toxicokinetic differences between this compound and TETS. Further research into the specific transporters involved in their distribution and the development of more detailed physiologically based pharmacokinetic (PBPK) models will enhance our ability to predict and mitigate the risks associated with these potent neurotoxins.
References
Picrotoxinin Versus Strychnine: A Comparative Guide for Inducing Experimental Seizures
For researchers in neuroscience and pharmacology, the selection of an appropriate chemical convulsant is a critical step in modeling epilepsy and screening potential antiepileptic drugs. Picrotoxinin and strychnine are two classical neurotoxins widely used to induce seizures in experimental animals. However, their distinct mechanisms of action result in different seizure phenotypes and experimental considerations. This guide provides an objective comparison of this compound and strychnine, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in making an informed choice for their study design.
At a Glance: Key Differences
| Feature | This compound | Strychnine |
| Primary Target | GABA-A Receptor Chloride Channel | Glycine Receptor |
| Mechanism | Non-competitive antagonism | Competitive antagonism |
| Primary Site of Action | Brain | Spinal Cord and Brainstem |
| Typical Seizure Type | Clonic, Tonic-Clonic[1] | Tonic, Opisthotonus ("Spinal Seizures")[2][3] |
| Consciousness During Seizure | Altered/Lost | Often preserved ("Awake Seizures")[4][5] |
| Sensitivity to Stimuli | Less prominent | Highly sensitive to auditory/tactile stimuli[2][6] |
Mechanism of Action: A Tale of Two Inhibitory Systems
The fundamental difference between this compound and strychnine lies in the inhibitory neurotransmitter systems they disrupt.
This compound: This compound acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor.[7] GABA is the primary inhibitory neurotransmitter in the brain. This compound does not block the GABA binding site itself but rather binds within the associated chloride ion channel, physically obstructing the flow of chloride ions into the neuron.[8] This prevention of hyperpolarization reduces the inhibitory tone, leading to widespread neuronal hyperexcitability and generalized seizures.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Strychnine (PIM 507) [inchem.org]
- 3. Strychnine and Picrotoxin.pptx [slideshare.net]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Strychnine - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Picrotoxin - Wikipedia [en.wikipedia.org]
Comparative Analysis of Picrotoxinin and its Chemical Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of picrotoxinin and its key chemical analogs as non-competitive antagonists of the γ-aminobutyric acid type A (GABAa) receptor. By examining quantitative data from binding and functional assays, this document aims to elucidate the molecular determinants of potency and inform the rational design of novel therapeutics targeting the GABAergic system.
Introduction
This compound, a potent convulsant neurotoxin, exerts its effects by blocking the chloride ion channel of the GABAa receptor, a crucial mediator of inhibitory neurotransmission in the central nervous system.[1] This non-competitive antagonism makes this compound and its analogs valuable tools for studying the allosteric modulation of GABAa receptors and as starting points for the development of new pharmacological agents. Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for designing molecules with desired potency, selectivity, and therapeutic profiles.
Mechanism of Action: Allosteric Inhibition of the GABAa Receptor
This compound and its analogs are use-dependent, non-competitive antagonists of the GABAa receptor. They bind to a site within the receptor's transmembrane domain, specifically in the pore of the chloride ion channel. This binding event physically obstructs the flow of chloride ions, thereby inhibiting the hyperpolarizing effect of GABA and leading to neuronal hyperexcitability.
Caption: Mechanism of this compound action on the GABAa receptor.
Structure-Activity Relationship: A Quantitative Comparison
The following table summarizes the inhibitory potency (IC50) of this compound and several of its key analogs against the GABAa receptor. The data is compiled from various studies to provide a comparative overview. It is important to note that experimental conditions can influence absolute IC50 values.
| Compound | Structure | Modification from this compound | GABAa Receptor IC50 (µM) | Reference(s) |
| This compound | [Image of this compound structure] | - | 0.8 - 1.15 | [2][3] |
| Picrotin | [Image of Picrotin structure] | Addition of a hydroxyl group at the isopropenyl group | ~50-fold less potent than this compound | [4] |
| 5-Methyl-picrotoxinin | [Image of 5-Methyl-picrotoxinin structure] | Addition of a methyl group at the C5 position | 9 | [5] |
| Dihydrothis compound | [Image of Dihydrothis compound structure] | Reduction of the isopropenyl group to an isopropyl group | Varies; generally less potent than this compound | [6] |
Key Observations from SAR Studies:
-
The Isopropenyl Group: Modification of the isopropenyl group, as seen in picrotin (hydroxylation) and dihydrothis compound (reduction), generally leads to a significant decrease in potency. This suggests that the size, hydrophobicity, and electronic properties of this group are critical for optimal interaction with the binding site.
-
The C5 Position: The addition of a methyl group at the C5 position in 5-methyl-picrotoxinin results in a compound that retains modest antagonist activity.[5] This indicates that some steric bulk is tolerated at this position and that modifications here could be explored to fine-tune activity and pharmacokinetic properties.
-
Lactone Rings: The two lactone rings are essential for activity. Hydrolysis of either lactone ring results in a complete loss of antagonist activity.[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the structure-activity relationship studies of this compound and its analogs.
Radioligand Binding Assay ([³⁵S]TBPS Binding)
This assay is used to determine the affinity of a compound for the picrotoxin binding site on the GABAa receptor.
Workflow:
Caption: Workflow for a [³⁵S]TBPS radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Whole rat brains are homogenized in ice-cold Tris-citrate buffer (50 mM, pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
The supernatant is then centrifuged at 100,000 x g for 60 minutes to pellet the crude membrane fraction.
-
The pellet is washed three times by resuspension in fresh buffer and recentrifugation.
-
The final pellet is resuspended in buffer to a protein concentration of approximately 1-2 mg/mL.
-
-
Binding Assay:
-
In a final volume of 500 µL, the following are added:
-
100 µL of membrane suspension.
-
50 µL of various concentrations of the test compound (this compound or its analog).
-
50 µL of [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS) at a final concentration of 2 nM.
-
Tris-citrate buffer to make up the final volume.
-
-
Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of unlabeled picrotoxin.
-
The mixture is incubated at 25°C for 90 minutes.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed three times with 3 mL of ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³⁵S]TBPS) is determined by non-linear regression analysis of the competition binding data.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the functional effect of this compound analogs on GABA-induced chloride currents in neurons or in cells expressing recombinant GABAa receptors.
Workflow:
Caption: Workflow for a whole-cell patch-clamp experiment.
Detailed Protocol:
-
Cell Preparation:
-
HEK293 cells stably expressing the desired GABAa receptor subunits (e.g., α1β2γ2) are cultured on glass coverslips.
-
Alternatively, acute brain slices (e.g., from the hippocampus or cortex) can be prepared from rodents.
-
-
Recording Setup:
-
Coverslips with cells or brain slices are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).
-
Patch pipettes (3-5 MΩ resistance) are filled with an internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2).
-
-
Electrophysiological Recording:
-
The whole-cell configuration is established on a selected cell.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
GABA (at a concentration that elicits a submaximal response, e.g., EC20) is applied to the cell via a rapid application system to evoke an inward chloride current.
-
After a stable baseline response to GABA is established, the test compound (this compound or its analog) is co-applied with GABA at various concentrations.
-
-
Data Analysis:
-
The peak amplitude of the GABA-induced current is measured in the absence and presence of the test compound.
-
The percentage of inhibition of the GABA response is calculated for each concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the GABA-induced current) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Conclusion
The structure-activity relationship of this compound and its analogs reveals critical insights into the molecular requirements for potent antagonism of the GABAa receptor. The integrity of the lactone rings and the nature of the isopropenyl group are paramount for high-affinity binding and channel blockade. The presented quantitative data and detailed experimental protocols provide a valuable resource for researchers in the fields of neuroscience, pharmacology, and medicinal chemistry, facilitating the design and evaluation of novel GABAa receptor modulators with improved therapeutic potential. Further exploration of modifications at positions such as C5 may lead to the development of analogs with enhanced selectivity and more favorable pharmacokinetic profiles.
References
- 1. Picrotoxin-like channel blockers of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sophion.com [sophion.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Chemical Structure and Pharmacological Activity of Sesquiterpenoids in Dendrobium Sw - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle at the GABA-A Receptor: Picrotoxinin's Non-Competitive Onslaught Versus Bicuculline's Competitive Challenge
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of receptor inhibition is paramount. This guide provides a detailed comparison of two classical antagonists of the GABA-A receptor: picrotoxinin, a non-competitive inhibitor, and a quintessential competitive inhibitor, bicuculline. By examining their distinct effects on receptor kinetics and function, supported by experimental data, this document aims to illuminate the fundamental differences between these two modes of inhibition.
The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its modulation is a key target for a wide array of therapeutic agents. The convulsant this compound and the competitive antagonist bicuculline are invaluable tools in the pharmacological dissection of GABA-A receptor function. While both ultimately lead to a reduction in GABAergic signaling, their mechanisms of action, and consequently their effects on receptor kinetics, are fundamentally different.
Unmasking the Mechanisms: A Tale of Two Inhibitors
Competitive inhibition, exemplified by bicuculline, involves a direct contest for the agonist binding site on the receptor. Bicuculline structurally resembles GABA and binds to the same site, thereby preventing GABA from activating the channel. This inhibition can be overcome by increasing the concentration of the agonist (GABA).
In stark contrast, this compound employs a non-competitive strategy. It binds to a site distinct from the GABA binding site, located within the ion channel pore of the GABA-A receptor.[1] This allosteric modulation effectively blocks the channel, preventing the influx of chloride ions regardless of whether GABA is bound to the receptor. Consequently, increasing the GABA concentration cannot surmount the inhibitory effect of this compound.[1]
Quantitative Comparison of Inhibitory Effects
The divergent mechanisms of this compound and a competitive inhibitor like bicuculline are clearly reflected in their impact on the kinetic parameters of GABA-A receptor activation. The maximal response (Vmax or Imax) and the agonist concentration required to elicit a half-maximal response (EC50 or Km) are key indicators of these differences.
| Parameter | Competitive Inhibition (e.g., Bicuculline) | Non-Competitive Inhibition (this compound) |
| Maximal Response (Vmax/Imax) | Unchanged | Decreased |
| Agonist Potency (EC50/Km) | Increased (Apparent decrease in potency) | Unchanged or slightly increased |
| IC50 | Dependent on agonist concentration | Largely independent of agonist concentration |
| Inhibition Reversibility by Agonist | Reversible by increasing agonist concentration | Not reversible by increasing agonist concentration |
Experimental Data Summary:
| Inhibitor | Receptor Type | Effect on GABA EC50 | Effect on Maximal Response | Reference |
| This compound (100 µM) | Homomeric GABAρ1 | Increased from 1.0 µM to 8.6 µM | Significantly reduced | Goutman et al., 2003 |
| Bicuculline (3 µM) | α1β2γ2L GABA-A | Increased from 36.1 µM to 129.0 µM | No effect | Selleckchem |
Visualizing the Inhibition: A Tale of Two Pathways
The distinct mechanisms of competitive and non-competitive inhibition can be visualized through signaling pathway and workflow diagrams.
The diagram above illustrates that bicuculline directly competes with GABA for the agonist binding site. In contrast, this compound binds to a separate allosteric site within the ion channel pore, effectively blocking it regardless of GABA binding.
The GABA-A Receptor Signaling Cascade
Understanding the broader context of GABA-A receptor signaling is crucial for appreciating the impact of these inhibitors.
This diagram depicts the normal activation of the GABA-A receptor by GABA, leading to chloride influx and neuronal inhibition. Both this compound and bicuculline disrupt this pathway, albeit through different mechanisms, ultimately preventing the inhibitory signal.
Experimental Protocols: A Closer Look at the Methodology
The data presented in this guide are primarily derived from electrophysiological experiments, specifically using the whole-cell patch-clamp technique on cells expressing GABA-A receptors, such as Xenopus laevis oocytes or cultured neurons.
Experimental Workflow for Whole-Cell Patch-Clamp Analysis:
Detailed Methodological Steps:
-
Cell Preparation: Xenopus laevis oocytes are injected with cRNA encoding the desired GABA-A receptor subunits. The oocytes are then incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard saline solution.
-
Glass microelectrodes with a resistance of 1-3 MΩ are filled with an internal solution and used for two-electrode voltage-clamp recordings. The membrane potential is typically held at -70 mV.
-
-
Data Acquisition:
-
A baseline GABA dose-response curve is established by applying increasing concentrations of GABA and measuring the resulting current.
-
The oocyte is then incubated with a specific concentration of either this compound or bicuculline.
-
A second GABA dose-response curve is generated in the presence of the inhibitor.
-
A washout period is performed to determine the reversibility of the inhibition.
-
-
Data Analysis:
-
The recorded currents are plotted against the GABA concentration to generate dose-response curves.
-
The EC50 and maximal current (Imax) are determined for both the control and inhibitor conditions by fitting the data to the Hill equation.
-
For competitive inhibitors like bicuculline, a Schild analysis can be performed to determine the pA2 value, a measure of antagonist potency.
-
Conclusion: Distinct Mechanisms, Divergent Consequences
The comparison between this compound and bicuculline provides a clear and instructive example of the differences between non-competitive and competitive inhibition. While both are potent antagonists of the GABA-A receptor, their distinct binding sites and mechanisms of action lead to fundamentally different effects on receptor kinetics. This compound's ability to reduce the maximal response, irrespective of agonist concentration, highlights the allosteric nature of its channel-blocking activity. Conversely, the surmountable nature of bicuculline's inhibition underscores its direct competition with GABA at the agonist binding site. A thorough understanding of these differences is essential for the accurate interpretation of experimental data and for the rational design of novel therapeutics targeting the GABA-A receptor and other ligand-gated ion channels.
References
Unraveling the Antagonistic Dance: Picrotoxinin's Interaction with Benzodiazepines at the GABA-A Receptor
A Comparative Guide for Researchers and Drug Development Professionals
The intricate interplay between inhibitory and excitatory signals governs the delicate balance of our central nervous system. At the heart of inhibitory neurotransmission lies the γ-aminobutyric acid type A (GABA-A) receptor, a crucial target for a wide array of therapeutic agents and neurotoxins. This guide provides a comprehensive comparison of the interaction between picrotoxinin, a potent non-competitive antagonist, and benzodiazepines, a class of widely prescribed positive allosteric modulators (PAMs) of the GABA-A receptor. By presenting key experimental data, detailed methodologies, and visual representations of the underlying mechanisms, we aim to equip researchers, scientists, and drug development professionals with a thorough understanding of this critical pharmacological interaction.
The Opposing Forces: Mechanisms of Action
This compound, the active component of picrotoxin, acts as a non-competitive antagonist of the GABA-A receptor.[1][2] It does not compete with GABA for its binding site but instead is thought to physically block the chloride ion channel pore of the receptor.[1][2] This blockade prevents the influx of chloride ions, thereby inhibiting the hyperpolarizing, inhibitory effect of GABA and leading to a state of neuronal hyperexcitability, which can manifest as convulsions.[1]
In stark contrast, benzodiazepines function as positive allosteric modulators.[3][4][5][6] They bind to a distinct site on the GABA-A receptor, known as the benzodiazepine binding site, located at the interface of the α and γ subunits.[3][7] This binding event does not directly open the chloride channel but rather enhances the receptor's affinity for GABA.[3][7][8] The practical consequence is an increased frequency of channel opening in the presence of GABA, leading to a greater influx of chloride ions and a potentiation of the inhibitory signal.[6] This mechanism underlies the anxiolytic, sedative, and anticonvulsant properties of this drug class.
The antagonistic nature of their interaction is clinically significant, as benzodiazepines are often used as an antidote for picrotoxin poisoning.[1][9]
Signaling Pathway and Binding Sites
The following diagram illustrates the GABA-A receptor and the distinct binding sites for GABA, benzodiazepines, and this compound, highlighting their opposing effects on chloride ion influx.
Quantitative Comparison of this compound and Benzodiazepine Effects
The following tables summarize quantitative data from various experimental studies, providing a direct comparison of the potency and efficacy of this compound and a representative benzodiazepine, diazepam.
Table 1: this compound Inhibition of GABA-A Receptor Function
| Parameter | Value | Receptor Subtype/Preparation | Experimental Method | Reference |
| IC50 | ~0.6 µM | GABAρ1 receptors in Xenopus oocytes | Two-electrode voltage clamp | [10] |
| IC50 | ~0.8 µM | GABA-A (α5β3γ2) receptors in HEK293 cells | Automated patch clamp | [11] |
| IC50 | ~30 µM | 5-HT3A receptors (for comparison) | Whole-cell patch clamp | [12] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Benzodiazepine Potentiation of GABA-A Receptor Function
| Parameter | Compound | Value | Receptor Subtype/Preparation | Experimental Method | Reference |
| EC50 of GABA | Control | 41.0 ± 3.0 µM | α1β2γ2 receptors in Xenopus oocytes | Two-electrode voltage clamp | [13] |
| + 1 µM Diazepam | 21.7 ± 2.7 µM | α1β2γ2 receptors in Xenopus oocytes | Two-electrode voltage clamp | [13] | |
| EC50 of Potentiation | Flunitrazepam | 22 ± 5 nM | Chick ciliary ganglion neurons | Whole-cell patch clamp | [3] |
| Clonazepam | 1.1 ± 0.3 µM | Chick ciliary ganglion neurons | Whole-cell patch clamp | [3] | |
| Chlordiazepoxide | 4.6 ± 0.5 µM | Chick ciliary ganglion neurons | Whole-cell patch clamp | [3] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies. Below are outlines of key experimental protocols used to investigate the interaction of this compound and benzodiazepines with the GABA-A receptor.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through the GABA-A receptor channel in response to the application of various compounds.
Detailed Steps:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are commonly used as they do not endogenously express GABA-A receptors. These cells are transfected with plasmids containing the cDNA for the desired GABA-A receptor subunits (e.g., α1, β2, γ2) to express functional receptors on their surface.
-
Electrophysiological Recording:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution that mimics the intracellular ionic composition and is brought into contact with a transfected cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured by applying gentle suction, establishing the "whole-cell" configuration, which allows for the measurement of currents across the entire cell membrane.
-
The cell's membrane potential is held constant using a voltage-clamp amplifier.
-
-
Drug Application: A rapid solution exchange system is used to apply GABA, this compound, and benzodiazepines to the cell.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the effect of the applied compounds. For this compound, a dose-response curve is generated by plotting the percentage of inhibition of the GABA-elicited current against the concentration of this compound to calculate the IC50. For benzodiazepines, the potentiation of a sub-maximal GABA response is measured at different benzodiazepine concentrations to determine the EC50 of potentiation.
In Vivo Animal Models: Picrotoxin-Induced Seizures
Animal models are essential for studying the integrated physiological effects of these compounds.
Protocol Outline:
-
Animal Subjects: Typically, rodents such as rats or mice are used.
-
Drug Administration:
-
A sub-convulsive or convulsive dose of picrotoxin is administered, usually via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A study by Kubová et al. (1991) used doses of picrotoxin ranging from 2 to 6 mg/kg s.c. in rats.[14]
-
In the test group, a benzodiazepine such as clonazepam (e.g., 0.1 or 1 mg/kg i.p.) is administered prior to the picrotoxin injection.[14]
-
-
Behavioral Observation: The animals are observed for a set period (e.g., 60 minutes) for the onset, severity, and duration of seizures.[14] Seizure activity can be scored using a standardized scale (e.g., Racine scale).
-
Data Analysis: The latency to the first seizure, the percentage of animals exhibiting seizures, and the mortality rate are compared between the control (picrotoxin only) and test (benzodiazepine + picrotoxin) groups. A significant increase in seizure latency and a decrease in seizure incidence and mortality in the test group indicate the anticonvulsant effect of the benzodiazepine against picrotoxin-induced seizures.
Conclusion
The interaction between this compound and benzodiazepines at the GABA-A receptor provides a classic example of non-competitive antagonism and positive allosteric modulation. While this compound acts as a channel blocker, leading to neuronal hyperexcitability, benzodiazepines enhance the natural inhibitory action of GABA, producing a calming effect on the nervous system. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers to further explore the nuances of this interaction, which is fundamental to our understanding of neuropharmacology and the development of novel therapeutics targeting the GABAergic system.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzodiazepine interactions with GABAA receptors on chick ciliary ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 6. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Studies on the mechanisms of action of picrotoxin, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sophion.com [sophion.com]
- 12. The GABA(A) receptor antagonist picrotoxin inhibits 5-hydroxytryptamine type 3A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. biomed.cas.cz [biomed.cas.cz]
Comparative Analysis of Picrotoxinin's Effect on Cation-Selective 5-HT3A Receptors
This guide provides a detailed comparison of picrotoxinin's inhibitory effects on the cation-selective 5-hydroxytryptamine type 3A (5-HT3A) receptor against other known modulators. It is intended for researchers, scientists, and professionals in drug development, offering objective experimental data, detailed protocols, and visual representations of key mechanisms and workflows.
Introduction to 5-HT3A Receptors and this compound
The 5-HT3 receptor is a unique member of the serotonin receptor family, functioning as a ligand-gated ion channel (LGIC) rather than a G protein-coupled receptor.[1][2] These receptors are permeable to cations, including Na+, K+, and Ca2+, and their activation by serotonin leads to rapid neuronal depolarization.[1][2] The homopentameric 5-HT3A receptor is a primary functional subtype.[2][3]
This compound is a neurotoxic sesquiterpenoid, widely recognized as a non-competitive antagonist of anion-selective GABAA receptors.[4][5][6] However, research has demonstrated that picrotoxin (an equimolar mixture of this compound and the inactive picrotin) also effectively inhibits the cation-selective 5-HT3A receptor, highlighting a broader inhibitory profile across the LGIC superfamily.[4][7]
Mechanism of Action of this compound on 5-HT3A Receptors
This compound acts as a non-competitive antagonist of the 5-HT3A receptor.[4] This indicates that it does not compete with the agonist, serotonin (5-HT), for its binding site. Instead, it is believed to bind within the ion channel pore, physically obstructing the flow of cations.[8] Studies on murine 5-HT3A receptors expressed in HEK293 cells revealed that picrotoxin inhibits 5-HT-gated currents in a concentration-dependent manner with a non-competitive and use-facilitated blockade mechanism.[4] This suggests that the binding site for this compound may be more accessible when the channel is in an open state. The site of action appears to be within the second transmembrane domain (TM2), which lines the pore.[9]
References
- 1. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 2. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The GABA(A) receptor antagonist picrotoxin inhibits 5-hydroxytryptamine type 3A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. picrotoxin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Molecular determinants of picrotoxin inhibition of 5-hydroxytryptamine type 3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Picrotoxinin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Picrotoxinin, a potent neurotoxin. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the integrity of your research.
Picrotoxin is a neurotoxin that acts as a non-competitive antagonist of GABA-A receptors.[1] Due to its toxicity, it is primarily utilized as a research tool.[1] It is crucial to handle this compound with the utmost care to avoid accidental exposure, which can lead to serious health consequences.[2][3]
Personal Protective Equipment (PPE)
A critical first line of defense, appropriate PPE must be worn at all times when handling this compound. The following table summarizes the necessary equipment.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Double Nitrile Gloves | Provides a robust barrier against skin contact.[4] The use of two pairs offers additional protection in case the outer glove is compromised. |
| Eye Protection | Safety Glasses or Goggles | Shields the eyes from potential splashes or aerosols of this compound solutions or powder.[4] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the lyophilized powder to prevent inhalation of airborne particles.[5] Work should be conducted in a certified chemical fume hood or biosafety cabinet.[2][4] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
To ensure a safe and efficient workflow, a standardized operational plan should be followed. This protocol covers the entire process from preparation to experimental use.
1. Preparation and Work Area Setup:
-
Always handle lyophilized this compound powder and concentrated solutions within a certified chemical fume hood or biosafety cabinet.[4]
-
Line the work surface with an absorbent pad to contain any potential spills.[4]
-
Ensure that a freshly prepared 10% bleach solution is readily accessible for immediate decontamination.[4]
-
An eyewash station and safety shower must be in close proximity and easily accessible.[4]
2. Handling Lyophilized Powder:
-
Carefully open vials containing the powder to avoid creating airborne dust.
-
When weighing the powder, do so within the fume hood on a tared weigh boat.
-
To dissolve, add the solvent directly to the vial to minimize the transfer of powder.[4]
3. Handling this compound Solutions:
-
Use filtered pipette tips to handle this compound solutions to prevent aerosol formation and cross-contamination.[4]
-
When using syringes and needles, employ those with safety features to prevent accidental needlesticks.[4]
-
Immediately dispose of used needles and other sharps in a designated sharps container.[4]
4. Labeling and Storage:
-
All containers holding this compound must be clearly labeled with the chemical name, concentration, hazard symbols, and the date of preparation.
-
Store this compound in a secure, locked location away from incompatible materials.[4]
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Inactivation of this compound:
-
All this compound waste, including unused solutions and contaminated materials, must be inactivated before disposal.[4]
-
Chemical inactivation can be achieved by treating the waste with a 10% bleach solution for a minimum contact time of 30 minutes.[4]
-
Alternatively, autoclaving at 121°C and 15 psi for 60 minutes is an effective method of inactivation.[2]
2. Disposal of Contaminated Materials:
-
Liquids: After inactivation, liquid waste can be absorbed onto an inert material like vermiculite or paper towels.
-
Solids: All contaminated solid waste, including gloves, absorbent pads, and pipette tips, should be collected in a designated hazardous waste container.
-
Sharps: Contaminated needles and other sharps must be placed in a puncture-resistant sharps container.[4]
3. Final Disposal:
-
All inactivated and properly contained this compound waste should be disposed of as biomedical or hazardous waste in accordance with institutional and local regulations.[4] Never dispose of this compound waste down the drain or in the regular trash.
By implementing these comprehensive safety and handling procedures, laboratories can create a secure environment for groundbreaking research while minimizing the risks associated with this potent neurotoxin.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
